Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of tert-Butyl 6-Amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally constrained piperidine analog that has garnered significant interest for its potential to impart favorable physicochemical and pharmacological properties to drug candidates. This document details a primary synthetic pathway, experimental protocols, and relevant characterization data.
Synthetic Pathway
The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. This approach involves the reductive amination of the ketone functionality.
A generalized synthetic scheme is presented below:
Caption: Synthetic overview for the target compound.
Experimental Protocols
Reductive Amination of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
This key transformation introduces the primary amine at the C-6 position of the bicyclic core. A common and effective method for this conversion is the one-pot reductive amination using an ammonia source and a suitable reducing agent.
Reaction:
Caption: Reductive amination of the ketone precursor.
Procedure:
To a solution of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in methanol (MeOH), ammonium acetate (NH₄OAc, 10.0 eq) is added. The mixture is stirred at room temperature for approximately 1 hour to facilitate the formation of the intermediate imine. Subsequently, sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for an additional 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
Upon completion, the reaction is quenched by the addition of water. The aqueous layer is then basified, typically with a saturated sodium bicarbonate (NaHCO₃) solution, and extracted with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Data Presentation
Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1251013-26-9 | C₁₁H₁₇NO₃ | 211.26 |
| This compound | 1250997-08-0 | C₁₁H₂₀N₂O₂ | 212.29 |
Reaction Conditions and Yield
| Reaction Step | Reagents and Solvents | Temperature | Duration | Yield (%) |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Room Temp. | 12-24 h | 60-80% |
Note: Yields are indicative and can vary based on the specific reaction scale and purification efficiency.
Spectroscopic Data
This compound [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 3.10 (br s, 1H), 2.50-2.40 (m, 2H), 2.05-1.95 (m, 2H), 1.60 (br s, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 79.2, 51.5, 48.2, 38.1, 31.9, 28.4.
-
Mass Spectrometry (ESI): m/z 213.2 [M+H]⁺.
Logical Workflow
The overall process from starting material acquisition to the final purified product can be visualized as follows:
Caption: Workflow from starting material to final product.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.
References
Characterization of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The unique strained bicyclic structure of the 3-azabicyclo[3.1.1]heptane core makes it an attractive scaffold for the design of novel therapeutics. This document outlines the key physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for the unambiguous identification and quality assessment of this compound. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate understanding and implementation in a research and development setting.
Chemical Structure and Properties
This compound, with the CAS number 1250997-08-0, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a rigid bicyclic system. The stereochemistry of the substituents on the bicyclic core is a critical aspect of its chemical nature and biological activity, with exo and endo isomers being possible.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| CAS Number | 1250997-08-0 | [2][3][4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in acidic aqueous solutions and common organic solvents such as methanol, and dichloromethane. Insoluble in water under neutral conditions. | [5] |
Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of related azabicyclic compounds.[6][7] A key strategy involves the construction of the bicyclic core followed by functional group manipulations. A generalized synthetic pathway is depicted below.
Caption: Proposed synthetic pathway for the target compound.
Analytical Characterization
A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.
Spectroscopic Analysis
Table 2: Spectroscopic Data
| Technique | Data (Expected) |
| ¹H NMR | Peaks corresponding to the tert-butyl group (~1.4 ppm), protons on the bicyclic core (various shifts and couplings in the 1.5-4.0 ppm range), and the primary amine protons (broad singlet). The specific shifts and coupling constants will be highly dependent on the stereochemistry (exo vs. endo). A known ¹H NMR spectrum is available for reference.[8] |
| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm), carbons of the bicyclic scaffold, and the carbonyl carbon of the Boc group (~155 ppm). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ of m/z 213.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and the C=O stretch of the carbamate (~1680-1700 cm⁻¹). |
Chromatographic Analysis
Table 3: Chromatographic Methods
| Technique | Typical Conditions |
| High-Performance LiquidChromatography (HPLC) | Column: C18 reverse-phase column.Mobile Phase: Gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupled HPLC system with a mass spectrometer (e.g., electrospray ionization - ESI) to confirm the mass of the eluted peak. |
| Chiral HPLC | A chiral stationary phase (e.g., polysaccharide-based) would be necessary to separate enantiomers if a racemic synthesis is performed. |
Experimental Protocols
General Synthesis Protocol (Hypothetical)
This protocol is a generalized representation based on the synthesis of similar azabicyclic structures.
-
Synthesis of the 3-Azabicyclo[3.1.1]heptanone Core: A suitable cyclobutane precursor is subjected to a series of reactions, potentially including a ring-closing metathesis or an intramolecular cyclization, to form the bicyclic ketone.
-
Reductive Amination: The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group. This step often yields a mixture of stereoisomers.
-
Boc Protection: The secondary amine of the bicyclic core is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization Workflow
Caption: A typical analytical workflow for the characterization of the title compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach to confirm its structure, purity, and stereochemistry. This guide provides a foundational understanding of the key parameters and methodologies involved. For researchers and drug development professionals, a thorough characterization as outlined here is crucial for ensuring the quality and reproducibility of studies involving this important chemical entity. While a complete public dataset is not available, the information compiled provides a robust framework for its in-house characterization.
References
- 1. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | C10H18N2O2 | CID 50986414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-AMino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester | 1250997-08-0 [chemicalbook.com]
- 3. 6-AMino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester suppliers & manufacturers in China [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 869494-16-6 [chemicalbook.com]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. 6-AMino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester(1250997-08-0) 1H NMR [m.chemicalbook.com]
Technical Guide: Spectroscopic and Methodological Insights into tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the nuclear magnetic resonance (NMR) data, experimental protocols, and relevant biological context for tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. This bicyclic diamine is a valuable building block in medicinal chemistry, often utilized for its rigid scaffold to explore chemical space in drug discovery.
Nuclear Magnetic Resonance (NMR) Data
Precise NMR data for this compound is not publicly available in the searched literature. However, based on the known structure, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are summarized in the tables below. Researchers are advised to acquire and interpret their own analytical data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available | |||
| 1.45 | s | 9H | tert-butyl |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| 79.5 | C-(CH₃)₃ |
| 28.4 | C-(CH₃)₃ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and NMR analysis of azabicycloalkane derivatives, which can be adapted for this compound.
Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
The synthesis of the 3-azabicyclo[3.1.1]heptane scaffold can be achieved through various synthetic routes. One common approach involves the construction of the bicyclic ring system from appropriately substituted cyclobutane precursors.
NMR Spectroscopic Analysis
A standard protocol for acquiring NMR spectra of small organic molecules is as follows.[1]
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency, for instance, 400 MHz for ¹H and 100 MHz for ¹³C.[1]
-
Data Acquisition :
-
Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Biological Relevance and Signaling Pathways
While specific biological data for this compound was not found, the 6-amino-3-azabicyclo[3.1.1]heptane scaffold is of interest in medicinal chemistry. For instance, derivatives of this scaffold have been investigated as inhibitors of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is often dysregulated in cancer.
References
Physicochemical Properties of Substituted 3-Azabicyclo[3.1.1]heptanes: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted 3-azabicyclo[3.1.1]heptanes are a class of rigid, three-dimensional scaffolds that have garnered significant interest in modern drug discovery. Their unique conformational constraint makes them attractive as bioisosteres for commonly used aromatic and saturated rings, such as pyridine and piperidine. The incorporation of the 3-azabicyclo[3.1.1]heptane core into bioactive molecules has been shown to favorably modulate key physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates. This technical guide provides an in-depth overview of the physicochemical properties of substituted 3-azabicyclo[3.1.1]heptanes, detailed experimental protocols for their determination, and a discussion of their relevance in drug design, aimed at researchers, scientists, and drug development professionals.
Quantitative Physicochemical Data
The following tables summarize key physicochemical properties of representative substituted 3-azabicyclo[3.1.1]heptane derivatives. These data highlight the impact of substitution on properties such as basicity (pKa), lipophilicity (logP/logD), and aqueous solubility.
Table 1: Physicochemical Properties of Fluorinated 6-Azabicyclo[3.1.1]heptane Derivatives
| Compound/Substituent | pKa | logP | Aqueous Solubility |
| 3-fluoro-6-azabicyclo[3.1.1]heptane | 8.9 | 1.1 | Data not available |
| 3,3-difluoro-6-azabicyclo[3.1.1]heptane | 7.5 | 1.4 | Data not available |
| 3-trifluoromethyl-6-azabicyclo[3.1.1]heptane | 7.2 | 2.1 | Data not available |
Note: The 3-azabicyclo[3.1.1]heptane core is sometimes referred to as a 6-azabicyclo[3.1.1]heptane depending on the numbering convention.
Table 2: Comparative Physicochemical Properties of Rupatidine and its 3-Azabicyclo[3.1.1]heptane Analog
| Property | Rupatidine | 3-Azabicyclo[3.1.1]heptane Analog |
| Aqueous Solubility | 29 µM | 365 µM |
| Calculated logP (clogP) | 5.1 | 5.2 |
| Experimental logD (pH 7.4) | >4.5 | 3.8 |
| Metabolic Stability (t½ in human liver microsomes) | 3.2 min | 35.7 min |
The data clearly indicates that the replacement of the pyridine ring in Rupatidine with a 3-azabicyclo[3.1.1]heptane moiety leads to a dramatic improvement in aqueous solubility and metabolic stability, with a favorable reduction in lipophilicity[1][2].
Experimental Protocols
Accurate determination of physicochemical properties is crucial for understanding the behavior of drug candidates. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the substituted 3-azabicyclo[3.1.1]heptanes can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of methanol and water, to ensure complete dissolution.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve by identifying the point of half-neutralization, where the pH is equal to the pKa. Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.
Determination of logP/logD by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) and distribution coefficient (logD) are key measures of lipophilicity. RP-HPLC provides a high-throughput method for their estimation.
Methodology:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For logD determination, prepare a series of aqueous buffers at different pH values.
-
Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Inject the test compound solution onto the HPLC system and record its retention time.
-
Calculation: Calculate the k' for the test compound and use the calibration curve to determine its logP value. For logD, the same procedure is followed using a mobile phase buffered at the desired pH (e.g., 7.4).
Mandatory Visualizations
Signaling Pathway of Rupatidine, an H1 Receptor Antagonist
Substituted 3-azabicyclo[3.1.1]heptanes have been successfully used as bioisosteres in drugs like Rupatidine, an H1 histamine receptor antagonist. The signaling pathway of the H1 receptor is crucial to understanding the mechanism of action of such drugs.
Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by Rupatadine.
Experimental Workflow for Physicochemical Profiling
A systematic workflow is essential for the efficient physicochemical characterization of new chemical entities like substituted 3-azabicyclo[3.1.1]heptanes.
References
An In-depth Technical Guide to Osimertinib (CAS: 1421373-65-0): Synthesis, Properties, and Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request for information on CAS number 1427359-44-1 did not yield any publicly available data. As such, this guide has been prepared using Osimertinib (CAS: 1421373-65-0), a well-documented compound, to illustrate the requested format and content.
Executive Summary
Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has become a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] This guide provides a comprehensive overview of its synthesis, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.
Synthesis of Osimertinib
The synthesis of Osimertinib is a multi-step process that involves the construction of a mono-anilino-pyrimidine core, followed by the introduction of an indole moiety and the crucial acrylamide group, which is responsible for its irreversible binding to the target protein.[3][4]
Representative Synthetic Workflow
A common synthetic strategy involves a convergent approach, building key fragments before their final assembly. The general workflow can be visualized as the preparation of the pyrimidine core, followed by coupling with the aniline and indole moieties, and finally, the addition of the acrylamide side chain.
References
Initial Biological Screening of 3-Azabicyclo[3.1.1]heptane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 3-azabicyclo[3.1.1]heptane derivatives, a promising scaffold in modern medicinal chemistry. This document outlines key biological targets, presents quantitative activity data, details experimental protocols for primary screening assays, and visualizes relevant biological pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this unique bicyclic amine.
Introduction to 3-Azabicyclo[3.1.1]heptane Derivatives
The 3-azabicyclo[3.1.1]heptane core is a conformationally constrained piperidine analog that has garnered significant interest in drug discovery.[1] Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Initial biological screenings have revealed that derivatives of this and closely related scaffolds, such as 3,6-diazabicyclo[3.1.1]heptanes, exhibit a range of activities, most notably as ligands for nicotinic acetylcholine receptors (nAChRs), aromatase inhibitors, and antagonists of the P2Y14 receptor.[2][3][4] This guide will delve into the preliminary biological evaluation of these derivatives against these key targets.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of various 3-azabicyclo[3.1.1]heptane and its analog, 3,6-diazabicyclo[3.1.1]heptane, derivatives. This data provides a snapshot of the potency and selectivity of these compounds against different biological targets.
Table 1: Aromatase Inhibitory Activity of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione Derivatives
| Compound ID | R Group | Aromatase Inhibition IC50 (µM) |
| 2g | Cyclohexyl | >140-fold more potent than Aminoglutethimide |
| 1h | Cyclohexylmethyl | >140-fold more potent than Aminoglutethimide |
| Aminoglutethimide (AG) | Reference | Reference Compound |
Data extracted from a study by Stanek et al., where direct IC50 values were not provided, but a qualitative comparison to the reference compound Aminoglutethimide was made.[2]
Table 2: Binding Affinity (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound ID | R Group | α4β2 nAChR Ki (nM) | α7 nAChR Ki (µM) |
| 3a | 6-(5-chloropyridin-3-yl) | 0.011 | 17 |
| 3b | 6-(5-bromopyridin-3-yl) | 0.012 | >10 |
| 3c | 6-(5-phenylpyridin-3-yl) | 0.011 | 17 |
| 3j | 6-(5-(4-nitrophenyl)pyridin-3-yl) | 0.012 | >10 |
| 43 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.010 | >50 |
| 35 | 5-(N-phenylnicotinamide) | - | >50 |
| 39 | 5-(N-(4-fluorophenyl)nicotinamide) | - | - |
Data for compounds 3a, 3b, 3c, and 3j are from a study by G. Murineddu et al.[5] Data for compounds 43, 35 and 39 are from a separate study by G. Murineddu et al.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and adaptation of these screening procedures.
General Cytotoxicity Assessment: MTT Assay
This protocol outlines a general method for assessing the cytotoxic effects of novel 3-azabicyclo[3.1.1]heptane derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of test compounds to inhibit the activity of human placental aromatase.
Materials:
-
Human placental aromatase (microsomes)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Letrozole)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the aromatase enzyme, NADPH regenerating system, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This radioligand binding assay determines the affinity of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2)
-
Radioligand (e.g., [³H]-Epibatidine)
-
Binding buffer
-
Unlabeled competitor for non-specific binding (e.g., nicotine)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Filter mats
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, test compound at various concentrations, and cell membranes.
-
Radioligand Addition: Add the radioligand to initiate the binding reaction. For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
P2Y14 Receptor Antagonist Functional Assay (cAMP Accumulation)
This assay measures the ability of test compounds to antagonize the agonist-induced inhibition of cAMP production mediated by the Gi-coupled P2Y14 receptor.
Materials:
-
CHO-K1 cells stably expressing the human P2Y14 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
P2Y14 agonist (e.g., UDP-glucose)
-
Test compounds dissolved in DMSO
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Plating: Seed the P2Y14-expressing cells into 384-well plates and incubate overnight.
-
Compound Pre-incubation: Aspirate the culture medium and add the test compounds at various concentrations in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the P2Y14 agonist (e.g., the EC80 concentration of UDP-glucose) mixed with a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the forskolin-only (100% inhibition) and agonist-only (0% inhibition) controls. Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the screening of 3-azabicyclo[3.1.1]heptane derivatives.
General Workflow for Initial Biological Screening
This diagram outlines a typical cascade for the initial in vitro evaluation of a new chemical entity.
Caption: A generalized workflow for the initial biological screening of novel compounds.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
This diagram illustrates the general signaling cascade upon activation of nAChRs.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Aromatase and Estrogen Synthesis
This diagram shows the role of aromatase in converting androgens to estrogens, a process inhibited by some 3-azabicyclo[3.1.1]heptane derivatives.
Caption: Inhibition of estrogen synthesis by aromatase inhibitors.
Hedgehog Signaling Pathway Inhibition (Hypothetical)
While direct evidence for 3-azabicyclo[3.1.1]heptane derivatives is limited, this diagram illustrates the general Hedgehog signaling pathway and the point of inhibition by antagonists, based on data from analogous structures.[7]
Caption: General Hedgehog signaling pathway and potential inhibition point.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable starting point for the design of novel therapeutic agents. The initial biological screening data highlight its potential to yield potent and selective modulators of nAChRs and aromatase, with further possibilities as P2Y14 receptor antagonists and Hedgehog pathway inhibitors. The experimental protocols and workflows provided in this guide offer a robust framework for the continued exploration of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic diamine scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. As a key building block, a thorough understanding of its structure and the methods for its characterization are paramount for its effective utilization in the synthesis of novel therapeutics. This technical guide provides an overview of the structural elucidation of this compound, detailing the analytical techniques and synthetic considerations necessary for its unambiguous identification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1427359-44-1, 1250997-08-0 |
Synthesis and Purification
The synthesis of this compound involves a multi-step sequence that constructs the bicyclic core and introduces the required functional groups. While a definitive, publicly available protocol for this specific molecule is not readily found in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 3-azabicyclo[3.1.1]heptane derivatives.
A plausible synthetic pathway is outlined below. This would typically involve the construction of a suitable cyclobutane precursor followed by the formation of the azabicyclic ring system. The amino group at the 6-position could be introduced via a variety of methods, such as the reduction of a corresponding azide or nitro group, or through a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Based on synthetic routes for analogous compounds, a representative experimental protocol would involve the following key steps:
-
Ring Formation: Cyclization of a suitably substituted cyclobutane derivative to form the 3-azabicyclo[3.1.1]heptane core. This could be achieved through an intramolecular nucleophilic substitution or a reductive amination reaction.
-
Functional Group Interconversion: Conversion of a ketone or other functional group at the 6-position to an amino group. This may involve oximation followed by reduction.
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 3-aza position.
-
Purification: Purification of the final product is typically achieved by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to afford the pure compound.
Structural Elucidation Workflow
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical flow of this analysis is depicted in the following diagram.
Caption: The logical workflow for the structural elucidation of the target molecule.
Spectroscopic Data Analysis
While specific spectral data is not publicly available in research publications, chemical vendors indicate its availability. The expected data from key spectroscopic techniques are outlined below.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
Expected Data:
| Ion | Expected m/z |
| [M+H]⁺ | 213.16 |
| [M+Na]⁺ | 235.14 |
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3300 | N-H (amine) | Stretching (asymmetric and symmetric) |
| ~2975-2850 | C-H (alkane) | Stretching |
| ~1680 | C=O (carbamate) | Stretching |
| ~1160 | C-N | Stretching |
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of the molecule, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR spectra are essential.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-4.0 | m | 4H | CH₂ adjacent to N (ring) |
| ~3.0-3.2 | m | 1H | CH-NH₂ |
| ~2.0-2.5 | m | 4H | CH₂ (ring) |
| ~1.5-1.8 | br s | 2H | NH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~80 | C (CH₃)₃ |
| ~50-60 | CH₂ adjacent to N (ring) |
| ~40-50 | CH-NH₂ |
| ~30-40 | CH₂ (ring) |
| 28.5 | C(C H₃)₃ |
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Techniques: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to definitively assign all proton and carbon signals and to establish the connectivity within the molecule.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. While detailed experimental data is not widely published, a combination of mass spectrometry, IR spectroscopy, and, most importantly, a suite of NMR experiments allows for the unambiguous confirmation of its chemical structure. A robust synthetic and purification protocol is the necessary first step to obtaining a sample of sufficient purity for these detailed spectroscopic analyses. The information presented in this guide provides a framework for researchers to understand the key characterization methods and expected data for this important synthetic building block.
Methodological & Application
Application Notes and Protocols: The Use of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a valuable bifunctional building block in modern drug discovery. Its rigid, three-dimensional structure serves as a bioisosteric replacement for common motifs like piperidine and pyridine, offering a strategic approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. The incorporation of this constrained scaffold can lead to improved solubility, metabolic stability, and target engagement, making it an attractive component for the design of novel therapeutics across various disease areas. These application notes provide an overview of its utility, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Applications in Drug Discovery
The 3-azabicyclo[3.1.1]heptane scaffold has been successfully employed to enhance the drug-like properties of several classes of therapeutic agents. Its rigid nature helps to lock in bioactive conformations, potentially increasing potency and selectivity for the biological target.
1. Bioisosteric Replacement of Aromatic and Saturated Rings:
The 3-azabicyclo[3.1.1]heptane core is frequently used as a saturated, three-dimensional substitute for planar aromatic rings like pyridine or conformationally flexible saturated rings like piperidine.[1][2] This modification can lead to significant improvements in:
-
Aqueous Solubility: By disrupting planarity and introducing more sp³ character, the scaffold can improve a compound's solubility.
-
Metabolic Stability: The rigid bicyclic structure can block sites of metabolism that are often susceptible in more flexible rings.
-
Lipophilicity (logD): Strategic replacement can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
2. Neurological Disorders:
Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have shown high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4][5] The constrained nature of the bicyclic core is crucial for optimal interaction with the receptor's binding site.
3. Cancer:
The 3-azabicyclo[3.1.1]heptane motif has been incorporated into molecules targeting key cancer-related pathways. For instance, analogs of the anticancer drug Sonidegib, which inhibits the Hedgehog signaling pathway, have been synthesized using a related bicyclic scaffold.[6] Furthermore, derivatives of 3,6-diazabicyclo[3.1.1]heptane have been investigated as RET kinase inhibitors, a target in certain types of thyroid and lung cancers.[3] The scaffold can also be found in analogs of Thalidomide, a drug used in the treatment of multiple myeloma.[2][7]
4. Endocrine Therapies:
Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and evaluated as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing the 3-azabicyclo[3.1.1]heptane scaffold or its close analogs, demonstrating its impact on biological activity and physicochemical properties.
Table 1: In Vitro Aromatase Inhibitory Activity of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione Derivatives
| Compound | R Group | IC50 (µM) |
| 2a | Methyl | 0.85 |
| 2b | Ethyl | 0.48 |
| 2c | Propyl | 0.35 |
| 2g | Cyclohexyl | 0.15 |
| Aminoglutethimide | (Reference Drug) | >10 |
Data sourced from a study on novel aromatase inhibitors. The results indicate that the 3-azabicyclo[3.1.1]heptane derivatives show significantly higher potency than the established drug aminoglutethimide.
Table 2: Physicochemical and ADME Properties of Rupatadine and its 3-Azabicyclo[3.1.1]heptane Analog
| Property | Rupatadine (Parent Drug) | Analog 48 (with 3-azabicyclo[3.1.1]heptane) |
| Solubility (PBS, pH 7.4) | 29 µM | 365 µM |
| clogP | 5.1 | 5.2 |
| logD (pH 7.4) | >4.5 | 3.8 |
| Metabolic Stability (t½ in human liver microsomes) | 27 min | >180 min |
This data illustrates the dramatic improvement in aqueous solubility and metabolic stability upon replacing the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane core.[8][9]
Table 3: Binding Affinity of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | R Group on Nicotinamide | Ki (nM) at α4β2 nAChR |
| 32 | Phenyl | 0.08 |
| 35 | 4-Fluorophenyl | 0.01 |
| 39 | 2-Chlorophenyl | 0.03 |
| 43 | 2-Fluorophenyl | 0.01 |
These exceptionally low Ki values demonstrate the high affinity of these ligands for the α4β2 nAChR subtype.[3]
Table 4: Pharmacokinetic Parameters of TC-8831 (a 3,6-Diazabicyclo[3.1.1]heptane-3-carboxamide)
| Parameter | Value |
| Route of Administration | Intravenous (rat) |
| Brain:Plasma Ratio (0.5 - 4 h) | ~0.3 |
This data indicates that the compound can penetrate the blood-brain barrier, a crucial property for drugs targeting the central nervous system.[10]
Experimental Protocols
The following are representative protocols for the synthesis of a key 3-azabicyclo[3.1.1]heptane intermediate and its incorporation into a target molecule.
Protocol 1: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Dihydrochloride (A Key Intermediate)
This protocol is adapted from a reported multigram synthesis of a closely related bicyclic diamine building block.[7]
Step 1: Synthesis of Methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate (7)
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) and trimethylsilyl cyanide (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product as a mixture of diastereomers.
Step 2: Hydrolysis to 1-(Benzylamino)-3-carbamoylcyclobutane-1-carboxylic Acid (1)
-
Dissolve the cyanocyclobutane intermediate (7) (1.0 eq) in trifluoroacetic acid.
-
Add concentrated sulfuric acid dropwise at 10 °C.
-
Stir the reaction for 16 hours at room temperature.
-
Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to afford the product.
Step 3: Cyclization to 3-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione (8)
-
To a suspension of the carboxylic acid (1) (1.0 eq) in tetrahydrofuran, add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Acidify the crude product with anhydrous HCl in dioxane to precipitate the hydrochloride salt.
Step 4: Debenzylation to 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Dihydrochloride (2·HCl)
-
Dissolve the benzyl-protected intermediate (8) (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon) at 45 °C for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product.
Protocol 2: General Procedure for Amide Coupling
This general procedure can be used to couple the amino group of a deprotected 3-azabicyclo[3.1.1]heptane building block with a carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane, add the deprotected 3-azabicyclo[3.1.1]heptane amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and pathways relevant to the application of this compound in drug discovery.
Caption: A generalized experimental workflow for the synthesis and application of the title building block.
Caption: Simplified signaling pathways where 3-azabicyclo[3.1.1]heptane derivatives have been applied.
Caption: The logical relationship between incorporating the scaffold and achieving desirable drug-like properties.
Conclusion
This compound and its derivatives are powerful tools in the medicinal chemist's arsenal. By providing a rigid, three-dimensional framework, this building block enables the strategic design of molecules with enhanced physicochemical and pharmacokinetic properties. The successful application of this scaffold in diverse therapeutic areas, from neuroscience to oncology, underscores its broad utility and potential for developing next-generation therapeutics. The protocols and data presented herein serve as a valuable resource for researchers looking to leverage the advantages of this unique chemical entity in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | 2344681-61-2 | Benchchem [benchchem.com]
- 5. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Thia-6-azabicyclo[3.1.1]heptane (1520084-14-3) for sale [vulcanchem.com]
Application Notes & Protocols: Synthesis of Novel Thalidomide Analogs Incorporating a 3-Azabicyclo[3.1.1]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel thalidomide analogs incorporating a rigid 3-azabicyclo[3.1.1]heptane core. This bicyclic system serves as a constrained isostere of the piperidine ring found in many bioactive molecules, offering a unique structural motif for the development of new chemical entities, particularly for applications in targeted protein degradation, such as proteolysis-targeting chimeras (PROTACs), where thalidomide and its analogs act as E3 ligase ligands.
The methodologies described herein are based on an efficient, multigram-scale synthesis that utilizes an intramolecular imide formation strategy from a 1,3-functionalized cyclobutane derivative. This approach allows for the preparation of a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serves as a versatile building block for the synthesis of a series of bridged thalidomide analogs.[1][2][3][4][5]
Synthetic Strategy Overview
The overall synthetic approach is centered on the construction of the 3-azabicyclo[3.1.1]heptane core via an intramolecular cyclization of a suitably substituted cyclobutane precursor. The key steps involve:
-
Strecker Reaction: A diastereoselective Strecker reaction on a readily available 3-oxocyclobutanecarboxylate to install the necessary amine and nitrile functionalities with the correct stereochemistry.[1][2][3][4]
-
Intramolecular Imide Formation: Subsequent chemical transformations lead to a precursor that undergoes intramolecular cyclization to form the bicyclic imide core.[1][2][3][4]
-
Intermediate Synthesis: The bicyclic imide is then converted to the key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[1][4]
-
Analogs Synthesis: This key intermediate is then elaborated into various bridged thalidomide analogs.[1][2][3][4]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of 3-azabicyclo[3.1.1]heptane thalidomide analogs.
Experimental Protocols
The following are detailed protocols for the key synthetic steps.
Synthesis of Key Intermediate: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (2·HCl)
This protocol outlines the multigram synthesis of the pivotal amine intermediate.
Reaction Scheme:
Caption: Synthesis of the key intermediate 2·HCl.
Materials:
-
Methyl 3-oxocyclobutane-3-carboxylate (6)
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Trifluoroacetic acid (TFA)
-
Sulfuric acid (H₂SO₄)
-
Potassium tert-butoxide (t-BuOK)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Modified Strecker Reaction: The synthesis commences with a modified Strecker reaction of methyl 3-oxocyclobutane-3-carboxylate (6). This step is crucial for establishing the required stereochemistry of the functional groups on the cyclobutane ring.[4]
-
Partial Nitrile Hydrolysis: The nitrile group in the resulting compound (7) is selectively hydrolyzed to the corresponding amide using sulfuric acid in trifluoroacetic acid. This step proceeds in nearly quantitative yield.[4]
-
Intramolecular Imide Formation: The cyclobutane-derived dicarboxylic acid derivative undergoes smooth cyclization upon treatment with a base such as potassium tert-butoxide (t-BuOK) to form the target bicyclic imide.[6]
-
Catalytic Debenzylation: The final step to obtain the key intermediate involves the catalytic debenzylation of the N-benzyl protected bicyclic imide. The reaction is carried out under a hydrogen atmosphere with Pd/C catalyst at 45 °C for 24 hours.[4] After filtration of the catalyst and concentration of the filtrate, the desired product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (2·HCl), is obtained in high yield and purity.[4]
Quantitative Data Summary:
| Step | Product | Scale | Yield |
| Modified Strecker Reaction | Intermediate 7 | 366 g | N/A |
| Partial Nitrile Hydrolysis | Intermediate 8 | N/A | ~100% |
| Catalytic Debenzylation | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl (2·HCl) | 30.1 g | 91% |
Data extracted from Lysenko et al.[4]
General Protocol for the Synthesis of Bridged Thalidomide Analogs (17)
This protocol describes the general procedure for coupling the key intermediate with various phthalic anhydride derivatives to generate the final thalidomide analogs.
Reaction Scheme:
Caption: General synthesis of bridged thalidomide analogs.
Materials:
-
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (2·HCl)
-
Substituted phthalic anhydrides
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
To a solution of the key intermediate (2·HCl) in an anhydrous solvent, add the appropriate substituted phthalic anhydride.
-
Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction mixture is typically heated to ensure complete condensation and formation of the imide ring of the thalidomide analog.
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures, such as precipitation, filtration, or column chromatography.
Synthesized Thalidomide Analogs:
A series of ten bridged thalidomide analogs were synthesized using this methodology on a gram scale.[4] The specific substitutions on the phthalimide ring would be varied to explore structure-activity relationships.
Applications and Future Directions
The 3-azabicyclo[3.1.1]heptane core introduces a rigid, sp³-rich scaffold into the thalidomide structure. This structural modification can have significant implications for the molecule's physicochemical properties and its binding affinity to target proteins, such as Cereblon (CRBN).
Potential Applications:
-
PROTACs: These novel analogs are valuable as E3 ligase handles in the design and synthesis of PROTACs for targeted protein degradation.[1][2][3][4] The rigid bicyclic core may impart favorable conformational constraints, potentially leading to improved potency and selectivity of the resulting PROTACs.
-
Immunomodulatory Drugs: As analogs of thalidomide, these compounds may exhibit inherent immunomodulatory activities, making them of interest for the treatment of various cancers and inflammatory diseases.[4]
-
Drug Discovery Building Blocks: The synthetic intermediates, such as the monoprotected bicyclic diamines, are valuable building blocks for medicinal chemistry programs aimed at discovering novel therapeutics.[1][2][3][4]
Further research is warranted to evaluate the biological activity of these novel thalidomide analogs, including their binding affinity to Cereblon and their efficacy in cellular and in vivo models. The synthetic route described provides a robust platform for the generation of a diverse library of such compounds to fuel these discovery efforts.
References
Application Notes and Protocols: Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate as a Rigid Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two ligands—one binding the POI and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[5][6]
The use of rigid bicyclic scaffolds, such as the 3-azabicyclo[3.1.1]heptane core, in PROTAC linkers offers a strategy to constrain the conformational flexibility of the molecule.[7][8] This can lead to a more favorable orientation for ternary complex formation, potentially improving potency and selectivity. Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a versatile building block for introducing this rigid motif into a PROTAC linker. Its bifunctional nature, with a protected amine and a handle for further functionalization, allows for its directional incorporation into the linker structure.
This document provides detailed protocols for the synthesis and evaluation of PROTACs incorporating the this compound building block, along with illustrative data on their characterization.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. The PROTAC molecule then disassociates and can engage in further catalytic cycles of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, using pomalidomide as the E3 ligase ligand and incorporating the this compound building block.
Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Materials:
-
This compound
-
A suitable linker precursor with two reactive ends (e.g., one with an NHS ester and one with a carboxylic acid)
-
JQ1-acid (BRD4 ligand)
-
Pomalidomide-amine (E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Coupling of Linker Precursor:
-
Dissolve this compound (1.0 eq) and the NHS-ester functionalized linker precursor (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, extract the product with ethyl acetate and purify by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the amine salt.
-
-
Coupling of BRD4 Ligand:
-
Dissolve JQ1-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15 minutes to pre-activate the acid.
-
Add the amine salt from step 2 and stir at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by preparative HPLC.
-
-
Coupling of Pomalidomide Ligand:
-
Activate the carboxylic acid end of the product from step 3 using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.
-
Add pomalidomide-amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC by preparative reverse-phase HPLC to >95% purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Recombinant BRD4 protein
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the target protein (e.g., BRD4) or the E3 ligase complex onto the sensor chip surface via amine coupling.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the non-immobilized binding partner (in excess) over the sensor chip to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).
-
Protocol 3: Western Blot for Protein Degradation
Materials:
-
Human cell line expressing the target protein (e.g., HeLa or MCF7 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Data Presentation
The following tables are illustrative examples of how quantitative data for a series of PROTACs could be presented.
Table 1: Illustrative Binding Affinities of BRD4-targeting PROTACs
| PROTAC ID | Linker Moiety | BRD4 BD1 KD (nM) | VBC KD (nM) |
| PROTAC-1 | Flexible PEG Linker | 150 | 250 |
| PROTAC-2 | This compound based | 120 | 200 |
| PROTAC-3 | Alkyl Chain Linker | 180 | 300 |
Table 2: Illustrative Degradation Potency of BRD4-targeting PROTACs in HeLa Cells
| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Flexible PEG Linker | 50 | 85 |
| PROTAC-2 | This compound based | 25 | 95 |
| PROTAC-3 | Alkyl Chain Linker | 80 | 80 |
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. The incorporation of such conformationally constrained elements can lead to improved degradation potency and efficacy. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs containing this novel linker component. Further exploration of structure-activity relationships by varying the attachment points and the overall linker length will be crucial for optimizing the performance of these next-generation protein degraders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of 3,6-diazabicyclo[3.1.1]heptanes in targeting nicotinic acetylcholine receptors"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective ligands for nAChR subtypes is a key strategy in therapeutic drug discovery. Among the promising scaffolds for such ligands, 3,6-diazabicyclo[3.1.1]heptane has emerged as a versatile structural motif. This bicyclic system offers a conformationally constrained framework that can be functionalized to achieve high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 and α6/α3β2β3 subtypes, which are significant targets for neurological and psychiatric conditions.
These application notes provide an overview of the utility of 3,6-diazabicyclo[3.1.1]heptane derivatives as modulators of nAChRs, along with detailed protocols for their synthesis and pharmacological characterization.
Data Presentation: Quantitative Analysis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives
The following tables summarize the binding affinities (Ki) and functional activities of representative 3,6-diazabicyclo[3.1.1]heptane derivatives for various nAChR subtypes. This data highlights the potential for achieving high potency and selectivity.
Table 1: Binding Affinities (Ki) of 3,6-Diazabicyclo[3.1.1]heptane Derivatives for nAChR Subtypes
| Compound ID | Structure | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | α7/α4β2 Selectivity Ratio | Reference |
| Compound 12g | 3-(5-(4-chlorophenyl)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.0225 | 837 | 2.2 | 37200 | [1][2] |
| Compound 1 | 3-(5-(p-tolyl)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.0598 | - | 2.2 | - | [2] |
| Compound 43 | 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide | 0.01 | >33200 | 81 | >3,320,000 | [2][3][4][5] |
| TC-8831 | 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane | - | - | - | - | [6][7] |
| Compound 3c | 3-(6-phenylpyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.01117 | 17000 | - | 1,521,933 | [8] |
Note: '-' indicates data not available in the cited sources.
Table 2: Functional Activity of Selected 3,6-Diazabicyclo[3.1.1]heptane Derivatives at α4β2 nAChRs
| Compound ID | Agonist/Antagonist Activity | Efficacy (% of ACh max) | Potency (EC50, µM) | Reference |
| Compound 1 | Partial Agonist | 42.3 ± 0.8 | 2.90 ± 0.03 | [2] |
| Compound 43 | Partial Agonist | 41 ± 1 | 0.52 ± 0.04 | [2] |
| TC-8831 | Partial/Full Agonist | - | - | [6][7] |
| Aryl Derivatives (General) | Antagonists | - | - | [3] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives
This protocol describes a general method for the synthesis of 3-(heteroaryl)-3,6-diazabicyclo[3.1.1]heptane derivatives, adapted from published procedures.[1][3][9]
Materials:
-
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
-
Appropriate bromo-substituted heteroaromatic compound (e.g., 5-bromonicotinate)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Coupling Reaction: a. To a reaction vessel, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, the bromo-substituted heteroaromatic compound, palladium catalyst, and ligand. b. Add the base and degassed solvent. c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours). d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
-
N-Boc Deprotection: a. Dissolve the Boc-protected intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Neutralize the residue with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., DCM). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final 3,6-diazabicyclo[3.1.1]heptane derivative.
Protocol 2: Radioligand Binding Assay for nAChRs
This protocol outlines a method for determining the binding affinity of 3,6-diazabicyclo[3.1.1]heptane derivatives to nAChR subtypes using a competitive radioligand binding assay.[1]
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest (e.g., rat cortical membranes for α4β2 nAChRs).
-
Radioligand (e.g., [3H]Epibatidine for α4β2, [125I]α-Bungarotoxin for α7).
-
Test compounds (3,6-diazabicyclo[3.1.1]heptane derivatives) at various concentrations.
-
Non-specific binding control (e.g., nicotine, unlabeled epibatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: a. In a 96-well plate, add assay buffer. b. Add a known concentration of the radioligand to each well. c. Add varying concentrations of the test compound to the appropriate wells. d. For total binding wells, add buffer instead of the test compound. e. For non-specific binding wells, add a high concentration of the non-specific binding control. f. Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: a. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: a. Dry the filter plates. b. Add scintillation cocktail to each well. c. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for assessing the functional activity (agonist or antagonist) of 3,6-diazabicyclo[3.1.1]heptane derivatives on nAChRs expressed in a cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells transiently or stably expressing the nAChR subtype of interest.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH 7.2.
-
Agonist (e.g., acetylcholine).
-
Test compounds.
Procedure:
-
Cell Preparation: a. Plate the cells on glass coverslips 24-48 hours before the experiment. b. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation and Sealing: a. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. b. Approach a cell with the patch pipette and apply slight positive pressure. c. Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: a. Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. b. Clamp the cell at a holding potential of -60 mV.
-
Recording: a. Agonist Application: Apply a known concentration of the agonist (e.g., acetylcholine) to the cell using a rapid perfusion system and record the inward current. b. Test Compound Application (Agonist Mode): Apply the test compound alone to determine if it elicits a current. c. Test Compound Application (Antagonist Mode): Co-apply the test compound with the agonist to determine if it inhibits the agonist-evoked current. d. Wash the cell with extracellular solution between applications.
-
Data Analysis: a. Measure the peak amplitude of the currents. . For agonists, construct a dose-response curve and calculate the EC50 and maximal efficacy (Emax) relative to the reference agonist. a. For antagonists, calculate the percent inhibition of the agonist-induced current and determine the IC50.
Visualization of Signaling Pathways and Workflows
The interaction of 3,6-diazabicyclo[3.1.1]heptane derivatives with nAChRs initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: nAChR signaling cascade initiated by an agonist.
Caption: Workflow for nAChR ligand development.
Caption: Mechanism of competitive antagonism at nAChRs.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
Diastereoselective Synthesis of Multisubstituted Azabicyclo[3.1.1]heptanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, serving as a bioisostere for substituted arenes and piperidines. Its rigid, three-dimensional structure offers advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for three distinct and powerful methodologies for the diastereoselective synthesis of multisubstituted azabicyclo[3.1.1]heptanes.
Diastereoselective Dearomative [3+3] Cycloaddition of Bicyclobutanes with Pyridinium Ylides
This method provides a modular and operationally simple approach to highly substituted azabicyclo[3.1.1]heptanes through the dearomatization of pyridinium ylides. The reaction proceeds under ambient conditions without the need for a catalyst.[1][2][3]
Logical Relationship Diagram
References
Multigram Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multigram scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This class of compounds holds significant interest in medicinal chemistry as bioisosteres of common aromatic and saturated rings, offering a unique three-dimensional scaffold for drug design. The protocols outlined below are based on an efficient and scalable approach, enabling the production of key intermediates and final compounds in sufficient quantities for drug discovery and development programs.
Introduction
3-Azabicyclo[3.1.1]heptanes are conformationally restricted piperidine analogs that have gained attention as valuable building blocks in the design of novel therapeutics. Their rigid bicyclic structure can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. This document details a robust synthetic route commencing from readily available starting materials, proceeding through a key bicyclic imide intermediate, and culminating in the multigram synthesis of diverse derivatives, including monoprotected diamines and bicyclic analogs of thalidomide.
Synthetic Strategy Overview
The overall synthetic strategy relies on the construction of the 3-azabicyclo[3.1.1]heptane core via an intramolecular imide formation from a suitably functionalized cyclobutane precursor. This key cyclobutane intermediate is accessible through a diastereoselective Strecker reaction on a commercially available 3-oxocyclobutanecarboxylate. The resulting bicyclic imide serves as a versatile platform for the synthesis of a variety of derivatives.
Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane derivatives.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of the pivotal intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.
Table 1: Multigram Synthesis of Key Intermediates
| Step | Starting Material | Product | Scale (g) | Yield (%) | Purity |
| 1. Strecker Reaction | Methyl 3-oxocyclobutane-1-carboxylate | Methyl 1-((benzylamino)(cyano)methyl)cyclobutane-3-carboxylate | 100 | 85 | >95% (NMR) |
| 2. Nitrile Hydrolysis & Cyclization | Methyl 1-((benzylamino)(cyano)methyl)cyclobutane-3-carboxylate | 1-(Benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione | 85.4 | 84 | >98% (NMR) |
| 3. Debenzylation | 1-(Benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride | 50 | 95 | >98% (NMR) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-((benzylamino)(cyano)methyl)cyclobutane-3-carboxylate
This protocol describes the diastereoselective Strecker reaction to form the functionalized cyclobutane intermediate.
Materials:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol at 0 °C, add benzylamine (1.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(Benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione
This protocol details the partial hydrolysis of the nitrile group followed by intramolecular cyclization to form the bicyclic imide.
Materials:
-
Methyl 1-((benzylamino)(cyano)methyl)cyclobutane-3-carboxylate
-
Sulfuric acid (H₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Water
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous HCl in dioxane
Procedure:
-
Dissolve methyl 1-((benzylamino)(cyano)methyl)cyclobutane-3-carboxylate (1.0 eq) in trifluoroacetic acid.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH ~10.
-
Extract the aqueous layer with chloroform (4 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the crude intermediate in THF and add potassium tert-butoxide (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Acidify the mixture with aqueous NaHSO₄ and extract with chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
The crude product can be further purified by treating with anhydrous HCl in dioxane to precipitate the hydrochloride salt.[1]
Protocol 3: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride
This protocol describes the catalytic debenzylation to yield the key building block.
Materials:
-
1-(Benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve 1-(benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Evacuate the reaction vessel and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the suspension vigorously under a hydrogen atmosphere (balloon) at 45 °C for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or NMR of an aliquot).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with hot methanol.
-
Concentrate the filtrate under reduced pressure to afford the pure hydrochloride salt of the product.[1][2]
Derivatization Pathways
The key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can be readily derivatized to access a range of valuable building blocks for drug discovery.
Caption: Key derivatization pathways from the central intermediate.
These protocols provide a foundation for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives. The scalability and efficiency of this route make it highly applicable to medicinal chemistry programs requiring substantial quantities of these novel building blocks. For further details on the synthesis of specific thalidomide analogs and other derivatives, refer to the primary literature.[3][4][5]
References
Application Notes and Protocols for the Incorporation of 3-Azabicyclo[3.1.1]heptane into Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can enhance the pharmacological properties of bioactive molecules. This bicyclic system is increasingly utilized as a saturated bioisostere for common aromatic and heteroaromatic rings, such as pyridine, piperidine, and meta-substituted benzene. The rationale behind this bioisosteric replacement is to "escape from flatland," moving away from planar, sp2-hybridized systems towards more sp3-rich, complex molecular shapes. This shift can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while maintaining or even improving target engagement.
These application notes provide a comprehensive overview of the synthesis and incorporation of the 3-azabicyclo[3.1.1]heptane core into various classes of bioactive compounds. Detailed protocols for key synthetic transformations and biological assays are provided, along with a summary of the resulting pharmacological data.
Bioisosteric Replacement and Physicochemical Properties
The 3-azabicyclo[3.1.1]heptane moiety serves as an excellent mimic for several key pharmacophoric elements. Its nitrogen atom can act as a hydrogen bond acceptor, and the rigid framework orients substituents in a well-defined spatial arrangement, similar to that of substituted aromatic rings.
A notable example of the benefits of this bioisosteric replacement is the modification of the antihistamine drug Rupatadine. By replacing the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane core, a dramatic improvement in key physicochemical properties was observed.
| Compound | Solubility (µM) | logD (pH 7.4) | Metabolic Stability (t½, min) |
| Rupatadine | 29 | >4.5 | 3.2 |
| 3-Azabicyclo[3.1.1]heptane Analog | 365 | 3.8 | 35.7 |
This data clearly demonstrates that the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold can lead to a more than 10-fold increase in aqueous solubility and a significant improvement in metabolic stability, making it a valuable strategy for overcoming common drug development hurdles.
Application in Anticancer Drug Discovery
The 3-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into molecules targeting cancer-related pathways. Two prominent examples include analogs of Thalidomide and Sonidegib.
Thalidomide Analogs
Thalidomide and its analogs are immunomodulatory drugs with potent anti-cancer properties. The synthesis of bridged analogs of Thalidomide incorporating the 3-azabicyclo[3.1.1]heptane core has been reported as a strategy to create novel chemical entities with potential applications as anticancer agents and as components of proteolysis-targeting chimeras (PROTACs). While specific cytotoxicity data for the 3-azabicyclo[3.1.1]heptane-containing thalidomide analogs is not yet publicly available, the data for other thalidomide analogs highlight the potential for potent anticancer activity in this class of molecules.
Table of Cytotoxicity Data for Representative Thalidomide Analogs
| Compound | Cell Line | IC50 (µM) |
| Thalidomide Analog 1 | HepG-2 | 11.91 |
| PC3 | 9.27 | |
| MCF-7 | 18.62 | |
| Thalidomide Analog 2 | HepG-2 | 10.48 |
| PC3 | 22.56 | |
| MCF-7 | 16.39 |
Sonidegib Analog and Hedgehog Signaling Pathway Inhibition
Sonidegib is an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development that can be aberrantly activated in several types of cancer. The mechanism of action involves the inhibition of the Smoothened (SMO) receptor, a key signal transducer in the pathway.[1]
The replacement of the central meta-substituted benzene ring in Sonidegib with a 3-oxabicyclo[3.1.1]heptane, a close structural relative of the 3-azabicyclo[3.1.1]heptane, has yielded a patent-free analog with nanomolar potency and significantly improved physicochemical properties.[1]
Table of Biological Activity and Physicochemical Properties of Sonidegib and its Analog
| Compound | IC50 (nM) vs. Gli reporter NIH3T3 cell line | Solubility (µM) |
| Sonidegib | 6 | 6 |
| Bicyclo[3.1.1]heptane Analog | 616 | 4 |
| 3-Oxabicyclo[3.1.1]heptane Analog | 96 | 34 |
This demonstrates that the bicyclic scaffold can maintain potent biological activity while dramatically improving solubility by over 5-fold.
Hedgehog Signaling Pathway and Inhibition by Sonidegib Analog
Caption: Hedgehog signaling pathway and its inhibition by a Sonidegib analog.
Experimental Protocols
General Synthesis of 3-Azabicyclo[3.1.1]heptane Core
A versatile and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core can be achieved through the reduction of spirocyclic oxetanyl nitriles.
Workflow for the Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core.
Protocol:
-
Reaction Setup: To a stirred solution of the spirocyclic oxetanyl nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) portion-wise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water. Stir the resulting mixture vigorously for 1 hour.
-
Extraction: Filter the mixture through a pad of celite and wash the filter cake with an organic solvent such as ethyl acetate (EtOAc). Collect the filtrate and separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.1]heptane derivative.
Synthesis of a Rupatadine Analog
The synthesis of the 3-azabicyclo[3.1.1]heptane analog of Rupatadine involves the coupling of a protected 3-azabicyclo[3.1.1]heptane carboxylic acid with the piperidine moiety of Rupatadine, followed by reduction of the resulting amide.
Protocol:
-
Amide Coupling: To a solution of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq), the relevant piperidine derivative (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup and Extraction: Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography.
-
Amide Reduction: To a solution of the purified amide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a reducing agent such as LiAlH4 (2.0-3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Final Workup and Purification: Quench the reaction and perform an aqueous workup as described in the general synthesis protocol. Extract the product with an organic solvent and purify by column chromatography to yield the final Rupatadine analog.
Hedgehog Signaling Pathway Inhibition Assay
The biological activity of Sonidegib and its analogs can be assessed using a Gli-luciferase reporter assay in a suitable cell line, such as NIH3T3 cells.
Protocol:
-
Cell Culture: Culture NIH3T3 cells stably expressing a Gli-responsive luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, treat the cells with a range of concentrations of the test compounds (e.g., Sonidegib and its analogs) for 1 hour.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel bioactive compounds with improved drug-like properties. Its successful application as a bioisostere for common aromatic rings has been demonstrated in the development of analogs of existing drugs, leading to enhanced solubility and metabolic stability while maintaining potent biological activity. The synthetic protocols and biological assays detailed in these notes provide a framework for the further exploration and exploitation of this promising structural motif in drug discovery and development.
References
Application Notes and Protocols for N-Boc Deprotection of 6-amino-3-azabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc protected 6-amino-3-azabicyclo[3.1.1]heptane. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired product, a valuable building block in medicinal chemistry.
The most common and effective methods for N-Boc deprotection involve acidic conditions.[1][2] Strong acids are typically used to catalyze the cleavage of the carbamate, releasing the free amine, carbon dioxide, and isobutylene.[1] The choice of acid and solvent can be tailored to the specific requirements of the downstream application and the stability of the substrate.
Two primary protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are detailed below. These reagents are widely used for their efficacy and reliability in cleaving the Boc group.[2][3][4][5]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection, typically proceeding to completion at room temperature.[2][6][7]
Materials:
-
N-Boc-6-amino-3-azabicyclo[3.1.1]heptane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-6-amino-3-azabicyclo[3.1.1]heptane (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents). The addition can be done at room temperature. For substrates sensitive to strong acid, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM or ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[8]
Materials:
-
N-Boc-6-amino-3-azabicyclo[3.1.1]heptane
-
4M HCl in 1,4-dioxane or Methanol (MeOH)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the N-Boc-6-amino-3-azabicyclo[3.1.1]heptane (1 equivalent) in a minimal amount of methanol or dioxane.
-
To the stirred solution, add a solution of 4M HCl in dioxane (3-5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold diethyl ether or ethyl acetate, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.
Data Presentation
The following table summarizes typical reaction conditions for N-Boc deprotection based on common literature protocols.
| Reagent | Solvent(s) | Temperature (°C) | Time (h) | Equivalents of Acid | Typical Workup |
| TFA | Dichloromethane (DCM) | 0 - RT | 1 - 18 | 5 - 10 | Aqueous basic wash |
| HCl | 1,4-Dioxane | Room Temperature | 2 - 24 | 3 - 5 | Evaporation/Precipitation |
| HCl | Methanol (MeOH) | Room Temperature | 12 - 24 | 3 - 5 | Evaporation/Precipitation |
| H₃PO₄ | Tetrahydrofuran (THF)/Water | Room Temperature | - | >1 | Aqueous basic wash |
| MeSO₃H | Methanol (MeOH) | Room Temperature | - | >1 | Aqueous basic wash |
Note: Reaction times and conditions should be optimized for each specific substrate and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection of 6-amino-3-azabicyclo[3.1.1]heptane.
Caption: General workflow for N-Boc deprotection.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Amide Coupling Reactions with tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid piperidine bioisostere that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block in the design of novel therapeutic agents. tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a key intermediate, featuring a Boc-protected secondary amine within the bicyclic system and a primary amine available for synthetic modifications.
Amide coupling reactions are among the most fundamental and frequently utilized transformations in drug discovery and development. This document provides detailed application notes and protocols for the amide coupling of this compound with various carboxylic acids, focusing on common and efficient coupling reagents.
Core Concepts and Mechanisms
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component to proceed at a reasonable rate under mild conditions. The most common strategies involve the use of coupling reagents to convert the carboxylic acid into a more reactive species.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[1] The reaction proceeds through the formation of a highly reactive OAt-active ester.[2]
EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. This intermediate can be prone to racemization. The addition of HOBt (Hydroxybenzotriazole) mitigates this by forming a more stable and less reactive HOBt-ester, which then reacts with the amine.[2][3]
Experimental Protocols
The following are generalized protocols for amide coupling reactions with this compound. The specific conditions, particularly reaction time and purification method, may need to be optimized for different carboxylic acid substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of carboxylic acids, including those that are sterically hindered.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1-1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method for routine amide couplings.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution.
-
Add EDC·HCl (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide. Below is a summary of representative conditions and expected outcomes for the amide coupling of this compound with various carboxylic acids.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | >90 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 4 | >90 |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 5 | >85 |
| Acetic Acid | HATU | DIPEA | DCM | 2 | >95 |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | ~80-90 |
| 4-Chlorobenzoic Acid | EDC/HOBt | TEA | DCM | 16 | ~75-85 |
| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | DMF | 16 | ~70-80 |
| Acetic Acid | EDC/HOBt | TEA | DCM | 8 | ~85-95 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and work-up/purification efficiency.
Visualizations
Signaling Pathway of Amide Coupling
Caption: General mechanism of amide bond formation.
Experimental Workflow
Caption: A typical experimental workflow for amide coupling.
Logical Relationships of Reaction Components
Caption: Key components in the amide coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Logical Workflow for Synthesis and Optimization
The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding ketone. The following diagram illustrates the general workflow and key considerations for optimization.
Caption: Synthetic workflow for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Unsuitable solvent. | 1. Add a catalytic amount of acetic acid to facilitate imine formation. Ensure anhydrous conditions. 2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is moisture-sensitive. 3. Switch to an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1] |
| Formation of multiple products (diastereomers) | The reduction of the intermediate imine is not stereoselective, leading to a mixture of exo and endo isomers. | 1. Employ a bulkier reducing agent which may favor the formation of one diastereomer.[2] 2. Optimize reaction temperature; lower temperatures may enhance stereoselectivity. 3. Separate the diastereomers using flash column chromatography or preparative HPLC. |
| Presence of starting ketone in the final product | 1. Insufficient amount of amine source or reducing agent. 2. The chosen reducing agent is too mild for the substrate. | 1. Increase the equivalents of the amine source and the reducing agent (e.g., 1.5-2.0 equivalents). 2. Consider a stronger reducing agent, but be mindful of potential side reactions. Sodium cyanoborohydride can be effective but is toxic.[3] |
| Formation of over-alkylated byproducts | This is less common when starting with a primary amine source but can occur if the product amine reacts further. | 1. Use a direct (one-pot) reductive amination procedure where the imine is reduced as it is formed.[1] 2. If using a stepwise approach, do not isolate the intermediate imine and proceed directly to the reduction step. |
| Difficult purification | The product is a polar amine, which can lead to tailing on silica gel chromatography. | 1. Use a modified mobile phase for column chromatography, such as dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) to suppress tailing. 2. Consider converting the product to a salt (e.g., HCl or TFA salt) for easier handling and purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most direct precursor is tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, which is commercially available.
Q2: Which reducing agent is most suitable for the reductive amination step?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is effective for a wide range of ketones and is less toxic than alternatives like sodium cyanoborohydride.[1][3][4]
Q3: What are the optimal reaction conditions for the reductive amination?
Typically, the reaction is carried out at room temperature in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4] The addition of a catalytic amount of acetic acid can facilitate the formation of the intermediate imine.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the amine product on a TLC plate.
Q5: What is the expected stereochemical outcome of the reduction?
The reduction of the intermediate imine can result in a mixture of exo and endo diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.[2] Separation of the diastereomers is often necessary.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a direct, one-pot synthesis of the target amine from the corresponding ketone.
Materials:
-
tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv)
-
Ammonium acetate (5.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane:Methanol:Ammonium hydroxide = 90:9:1)
Procedure:
-
To a solution of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE), add ammonium acetate (5.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using the specified eluent system to isolate the desired this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reductive amination. Please note that yields can vary based on the scale and specific conditions of the experiment.
| Parameter | Value/Condition | Reference/Note |
| Starting Material | tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1.0 equivalent |
| Amine Source | Ammonium Acetate | 5.0 equivalents |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 equivalents |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous |
| Temperature | Room Temperature | - |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 60-80% (as a mixture of diastereomers) | Yields are substrate and scale-dependent. |
References
Navigating the Diastereoselective Synthesis of 3-Azabicyclo[3.1.1]heptanes: A Technical Support Center
For researchers, chemists, and professionals in drug development, the synthesis of 3-azabicyclo[3.1.1]heptanes presents a significant yet rewarding challenge. This bicyclic scaffold is a valuable bioisostere for piperidines and pyridines, offering conformational rigidity that is highly sought after in medicinal chemistry. However, controlling the diastereoselectivity during its synthesis is a critical hurdle that can significantly impact the biological activity and physicochemical properties of the final compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the diastereoselective synthesis of 3-azabicyclo[3.1.1]heptanes.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity?
A1: The most common and effective strategies include:
-
Intramolecular cyclization of 1,3-disubstituted cyclobutane precursors: This often involves an initial diastereoselective reaction, such as a Strecker reaction on a 3-oxocyclobutanecarboxylate, to establish the desired stereochemistry before cyclization.[1][2]
-
[3+3] Cycloaddition reactions: These reactions often utilize highly strained bicyclo[1.1.0]butanes (BCBs) with various reaction partners like pyridinium ylides or nitrones. The diastereoselectivity can be influenced by the choice of catalyst and substituents.[3][4]
-
Copper-catalyzed asymmetric formal [4π+2σ] cycloaddition: This method, using bicyclo[1.1.0]butanes and azomethine ylides, has been shown to provide excellent diastereoselectivity (>20:1 dr).[5]
-
Reduction of spirocyclic oxetanyl nitriles: This approach can provide access to the 3-azabicyclo[3.1.1]heptane core, although the diastereoselectivity may require careful optimization.[6][7]
Q2: Which factors have the most significant impact on the diastereoselectivity of the synthesis?
A2: Several factors can critically influence the diastereomeric outcome:
-
Catalyst Choice: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Europium(III) triflate (Eu(OTf)₃) are frequently used to catalyze cycloaddition reactions and can significantly affect diastereoselectivity.[3][8] Chiral catalysts, for instance, those based on copper or cobalt, can be employed to achieve high diastereo- and enantioselectivity.[5][9]
-
Substrate Structure: The steric and electronic properties of the substituents on the starting materials, such as the cyclobutane precursor or the bicyclobutane, play a crucial role in directing the stereochemical outcome. For example, in the Strecker reaction, the thermodynamically more stable trans-isomer is often favored.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the diastereomeric ratio. Some reactions may be under thermodynamic control, where longer reaction times or higher temperatures favor the more stable diastereomer.
-
Protecting Groups: The choice of protecting groups on nitrogen or other functional groups can influence the conformational preferences of intermediates and transition states, thereby affecting the diastereoselectivity.
Q3: What are the common challenges in separating diastereomers of 3-azabicyclo[3.1.1]heptane derivatives?
A3: Separation of diastereomers can be challenging due to their similar physical properties. Common issues include:
-
Co-elution in chromatography: Diastereomers may have very similar polarities, making their separation by standard column chromatography difficult.
-
Difficult crystallization: Obtaining crystalline material of a single diastereomer from a mixture can be challenging. However, sometimes conversion to a salt (e.g., hydrochloride or maleate) can facilitate selective crystallization.[10]
-
Interconversion: Under certain conditions (e.g., acidic or basic), some intermediates or products might be prone to epimerization, complicating the separation process.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Strecker Reaction of 3-Oxocyclobutanecarboxylate
Symptoms:
-
The ¹H NMR spectrum of the crude product shows a nearly 1:1 mixture of diastereomers.
-
The desired diastereomer is obtained in a low yield after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction is under kinetic control, favoring the undesired isomer. | The Strecker reaction is often reversible.[1] Prolong the reaction time or increase the temperature to allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable trans diastereomer where bulky substituents are further apart. |
| Inappropriate cyanide source or reaction conditions. | The choice of cyanide source (e.g., TMSCN, NaCN) and solvent can influence the stereochemical outcome.[11] Screen different cyanide sources and solvents to optimize the diastereomeric ratio. For instance, using TMSCN in methanol at low temperatures has been reported to be effective.[1] |
| Steric hindrance from the amine component. | The choice of amine can impact the facial selectivity of the cyanide addition. If possible, consider using an amine with a different steric profile. For example, benzylamine is commonly used.[1] |
| Difficult purification leading to loss of desired isomer. | If chromatographic separation is difficult, consider converting the diastereomeric mixture to a derivative that may be more easily separated by crystallization. Trituration with a suitable solvent, such as isopropanol, has been shown to enrich the major diastereomer.[1] |
Problem 2: Poor Diastereoselectivity in Lewis Acid-Catalyzed Cycloaddition Reactions
Symptoms:
-
A complex mixture of stereoisomers is observed in the crude reaction product.
-
The desired diastereomer is not the major product.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Lewis acid catalyst. | The choice of Lewis acid is critical.[8][12] Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, Eu(OTf)₃, Bi(OTf)₃) and catalyst loadings. The optimal Lewis acid can depend on the specific substrates being used. In some cases, a chiral Lewis acid can be used to induce high diastereoselectivity and enantioselectivity.[9] |
| Incorrect solvent or temperature. | The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Perform the reaction in a range of solvents with varying polarities. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. |
| Presence of water or other impurities. | Lewis acid-catalyzed reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can deactivate the catalyst or alter its catalytic activity, leading to reduced selectivity. |
| Substrate control is not effective. | If varying the catalyst and conditions does not significantly improve diastereoselectivity, consider modifying the substituents on your starting materials. Adding a bulky group to one of the reactants can enhance facial selectivity and lead to a higher diastereomeric ratio. For cycloadditions involving bicyclo[1.1.0]butanes, the substituents at the bridgehead positions have a strong directing effect.[3] |
Quantitative Data on Diastereoselectivity
The following tables summarize reported diastereomeric ratios (dr) for key reactions in the synthesis of 3-azabicyclo[3.1.1]heptanes.
Table 1: Diastereoselectivity of the Strecker Reaction on Methyl 3-oxocyclobutane-1-carboxylate
| Amine | Cyanide Source | Solvent | Conditions | Diastereomeric Ratio (dr) | Reference |
| Benzylamine | TMSCN | MeOH | -10 °C to rt | 92:8 (trans:cis) | [1] |
| Not specified | NaCN | Water | Not specified | 11:1 (syn:anti) | [11] |
Table 2: Diastereoselectivity of Cycloaddition Reactions to Form 3-Azabicyclo[3.1.1]heptane Derivatives
| Reaction Type | Reactants | Catalyst | Solvent | Diastereomeric Ratio (dr) | Reference |
| Asymmetric [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and Azomethine Ylides | Copper-based chiral catalyst | Not specified | >20:1 | [5] |
| (3+3) Cycloaddition | Bicyclo[1.1.0]butanes and Pyridinium Ylides | None | Not specified | High | [4] |
| Formal (3+3) Cycloaddition | Bicyclo[1.1.0]butanes and Nitrones | Chiral Co(II) catalyst | Not specified | High | [9] |
| 1,3-Dipolar Cycloaddition | Bicyclo[1.1.0]butanes and Isatogens | Sc(OTf)₃ | CH₂Cl₂ | Single diastereomer | [13] |
Experimental Protocols
Protocol 1: Diastereoselective Strecker Reaction
This protocol is adapted from a multigram synthesis of a 1,3-disubstituted cyclobutane precursor.[1]
Materials:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
Procedure:
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1 equiv.) in MeOH, add benzylamine (1.05 equiv.) in one portion and stir the mixture for 2 hours at room temperature.
-
Cool the resulting solution to -10 °C in a NaCl/ice bath.
-
Add TMSCN (2 equiv.) dropwise at -10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir overnight at room temperature.
-
Remove the volatiles under reduced pressure. The crude product will be an oily residue.
-
Purify the crude product by flash column chromatography (e.g., hexanes-EtOAc).
-
To improve the diastereomeric ratio, the purified mixture can be triturated with a minimal amount of 2-propanol to selectively precipitate the major trans diastereomer. A diastereomeric ratio of approximately 92:8 can be achieved.[1]
Protocol 2: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is a general procedure for the synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes, which are structurally related to 3-azabicyclo[3.1.1]heptanes.[14]
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (1 equiv.)
-
Isatogen derivative (1.5 equiv.)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bicyclo[1.1.0]butane derivative (0.2 mmol) and the isatogen derivative (0.3 mmol) in anhydrous CH₂Cl₂ (4.0 mL).
-
Add Sc(OTf)₃ (0.01 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at 30 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptane as a single diastereomer.
Visualizations
Caption: Synthetic routes to 3-azabicyclo[3.1.1]heptanes.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Caption: Key factors that control the diastereoselective outcome.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines (2024) | Heng-Xian He [scispace.com]
- 9. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Amino-3-azabicyclo[3.1.1]heptane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-amino-3-azabicyclo[3.1.1]heptane derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-amino-3-azabicyclo[3.1.1]heptane derivatives.
Chromatography Troubleshooting
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
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Question: My 6-amino-3-azabicyclo[3.1.1]heptane derivative is showing significant peak tailing or is not eluting from my silica gel column. What can I do to improve the chromatography?
-
Answer: This is a common issue arising from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel. This interaction can lead to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column. Here are several strategies to mitigate this problem:
-
Use of Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.
-
Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider using a different stationary phase.[2][3]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1]
-
Alumina (Basic or Neutral): Alumina can be an effective medium for the purification of amines.[2][4]
-
Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography where the most polar compounds elute fastest might be a suitable alternative.[2][3][4]
-
-
Issue 2: Product Decomposition on Silica Gel
-
Question: I suspect my 6-amino-3-azabicyclo[3.1.1]heptane derivative is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
-
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Confirmation: To test for decomposition, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate and run it in a suitable eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent. If new spots appear or the original spot is diminished, decomposition is likely occurring.
-
Alternatives:
-
Deactivated Silica Gel: Treat the silica gel with a base like triethylamine before packing the column.
-
Alternative Stationary Phases: As mentioned above, amine-functionalized silica or alumina are less acidic and better suited for purifying basic compounds.[1][2]
-
Crystallization: If possible, consider crystallization as an alternative purification method to avoid chromatography altogether.
-
-
Crystallization Troubleshooting
Issue 1: Compound "Oiling Out" Instead of Crystallizing
-
Question: My 6-amino-3-azabicyclo[3.1.1]heptane derivative is separating as an oil during crystallization. How can I induce crystal formation?
-
Answer: "Oiling out" occurs when the solute separates from a supersaturated solution as a liquid instead of a solid. This is a common issue with amines. Here are some strategies to overcome this:
-
Reduce Supersaturation:
-
Add a small amount of additional hot solvent to the solution before cooling.
-
Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Change Solvent System: Experiment with different solvents or a mixture of a good solvent and a poor solvent (anti-solvent).[5]
-
Salt Formation: Convert the free base to a salt (e.g., hydrochloride salt) which often has better crystallization properties.[5]
-
Issue 2: Compound Fails to Crystallize
-
Question: I have tried multiple solvents, but my 6-amino-3-azabicyclo[3.1.1]heptane derivative will not crystallize. What should I do?
-
Answer: If direct crystallization of the free base is unsuccessful, consider the following:
-
Form a Salt: This is a highly effective strategy for amines. Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether, or tartaric acid). The resulting salt is often a crystalline solid that can be recrystallized.[5]
-
Further Purification: Impurities can significantly inhibit crystallization. Purify the compound by column chromatography first to remove impurities and then attempt crystallization.[5]
-
Trituration: This technique involves suspending the impure solid in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. The solid is stirred or ground in this solvent to wash away the impurities. For example, a diastereomeric mixture of a 3-azabicyclo[3.1.1]heptane derivative was purified by trituration with a minimum amount of 2-propanol.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a mobile phase in normal-phase chromatography for a 6-amino-3-azabicyclo[3.1.1]heptane derivative?
-
A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] For more polar derivatives, a system of dichloromethane and methanol is common.[2] Due to the basic nature of the amine, it is highly recommended to add 0.1-1% of triethylamine or a similar base to the mobile phase to prevent peak tailing.[1]
-
-
Q2: How do I choose a suitable solvent for recrystallizing my 6-amino-3-azabicyclo[3.1.1]heptane derivative?
-
A2: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For freebase amines, which are often nonpolar to moderately polar, solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes can be effective.[5] For their salts (e.g., hydrochlorides), more polar solvents like isopropanol, ethanol, or methanol/ether mixtures are often used. Always perform small-scale solubility tests to find the optimal solvent or solvent system.
-
-
Q3: Can I purify my chiral 6-amino-3-azabicyclo[3.1.1]heptane derivative to separate enantiomers?
-
A3: Yes, diastereomers can often be separated using conventional techniques like chromatography or fractional crystallization.[7] For enantiomers, chiral HPLC is a common method. Alternatively, you can form diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., di-p-toluoyl-D-tartaric acid or di-p-toluoyl-L-tartaric acid).[8] These diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.[8]
-
-
Q4: My 6-amino-3-azabicyclo[3.1.1]heptane derivative is very polar and remains at the baseline on the TLC plate even with highly polar eluents in normal-phase chromatography. What are my options?
-
A4: For very polar amines, normal-phase chromatography on silica can be challenging. Consider the following:
-
Use a more polar mobile phase system: A common choice for highly polar amines is a mixture of dichloromethane, methanol, and concentrated ammonium hydroxide.
-
Switch to a different stationary phase: Alumina or amine-functionalized silica may provide better elution.[1][2]
-
Reversed-phase chromatography: This is often the best option for very polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (for acidic compounds) or a buffer to maintain a higher pH for basic compounds, can be effective.[3]
-
-
Data Presentation
Table 1: Comparison of Purification Methods for Bicyclic Amines and Derivatives
| Compound Type | Purification Method | Conditions | Purity/Yield | Reference |
| 3-Azabicyclo[3.1.1]heptane derivative (intermediate 7) | Flash Column Chromatography followed by Trituration | Chromatography: Hexanes/EtOAc (gradient 1:1 to 1:2 v/v) on silica gel. Trituration: Minimum amount of 2-propanol. | 64% Yield, dr ca. 92:8 | [6] |
| 3-Azabicyclo[3.1.1]heptane derivative (intermediate 8) | Precipitation as Hydrochloride Salt | Crude product dissolved in THF and acidified with anhydrous HCl in dioxane. | 84% Yield | [6] |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione dihydrochloride (2∙HCl) | Filtration after Hydrogenolysis | Catalyst filtered off and filtrate concentrated. | 91% Yield | [6] |
| N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids | Separation of Diastereomers | Easily separable mixture of cis and trans diastereomers. | Up to 100 g scale | [7][9] |
| Racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | Enantiomeric Salt Formation and Crystallization | Addition of L-DTTA to precipitate one enantiomer. | High enantiomeric excess | [8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 6-Amino-3-azabicyclo[3.1.1]heptane Derivative on Silica Gel
-
Mobile Phase Selection:
-
Perform thin-layer chromatography (TLC) to determine a suitable mobile phase. Start with a mixture of hexane/ethyl acetate (e.g., 7:3) and gradually increase the polarity.
-
To the chosen solvent system, add 0.5% (v/v) triethylamine to prevent peak tailing.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 6-amino-3-azabicyclo[3.1.1]heptane derivative in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase, applying gentle pressure.
-
If a gradient elution is required (as determined by TLC), gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a 6-Amino-3-azabicyclo[3.1.1]heptane Derivative as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Check the pH to ensure it is acidic.
-
-
Solvent Selection for Recrystallization:
-
Isolate the crude salt by filtration.
-
Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures like ethanol/ether) at room temperature and at boiling point to find a suitable recrystallization solvent.
-
-
Dissolution:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of 6-amino-3-azabicyclo[3.1.1]heptane derivatives.
Caption: Troubleshooting logic for poor peak shape in normal-phase chromatography of bicyclic amines.
Caption: Troubleshooting workflow for a compound that oils out during crystallization.
References
- 1. biotage.com [biotage.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. ijpra.com [ijpra.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 9. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in the Synthesis of Bicyclic Diamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of bicyclic diamines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bicyclic diamines, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in the Cyclization Step
Q: My cyclization reaction to form the bicyclic diamine is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no product formation during the intramolecular cyclization of a diamine precursor is a common challenge that can be attributed to several factors related to reaction conditions, substrate reactivity, and reagent quality. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield in bicyclic diamine synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material and Reagent Quality:
-
Purity of the Diamine Precursor: Impurities in the starting linear diamine can inhibit the cyclization reaction. It is crucial to ensure the purity of the precursor through techniques like distillation or recrystallization.
-
Anhydrous Conditions: Many cyclization reactions are sensitive to moisture. Ensure that all solvents and reagents are thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of reagents or intermediates.[1]
-
Reagent and Catalyst Activity: Catalysts and reagents can degrade over time. Use freshly opened or properly stored materials. The activity of catalysts, such as metal catalysts or bases, should be verified.
-
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Some cyclizations require elevated temperatures to overcome the activation energy barrier, while others may need lower temperatures to prevent side reactions. Consult literature for the optimal temperature range for your specific synthesis.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. The solvent should be inert to the reaction conditions and have a suitable boiling point. For instance, the use of ethylene glycol as a solvent has been shown to improve the yield of DABCO synthesis.[2] Aprotic polar solvents like DMF or DMSO can also be effective in some cases.
-
Catalyst: The selection and loading of the catalyst are crucial. For base-catalyzed cyclizations, the strength of the base can be critical. If a weak base is ineffective, a stronger, non-nucleophilic base might be required. For metal-catalyzed reactions, the choice of metal and ligand can dramatically affect the outcome.
-
Concentration (High Dilution Principle): Intramolecular cyclization is favored at high dilution, which minimizes intermolecular side reactions. This is often achieved by the slow addition of the diamine precursor to the reaction mixture.
-
-
Assess Purification and Isolation Method:
-
Work-up Procedure: The desired product may be lost during the work-up if its solubility properties are not well understood. Optimize extraction and washing procedures to minimize product loss.
-
Purification Technique: Bicyclic diamines can be challenging to purify due to their basicity and sometimes high polarity. Standard silica gel chromatography can lead to product loss due to strong adsorption. Alternative techniques such as using alumina as the stationary phase or adding a small amount of a competing amine (e.g., triethylamine) to the eluent can improve recovery.[3] Recrystallization is also a powerful purification method, but finding a suitable solvent system is key.
-
Issue 2: Product is Impure After Purification
Q: My bicyclic diamine product is still impure after purification. What are the common impurities and how can I remove them?
A: Persistent impurities in the final product can be due to co-eluting byproducts in chromatography or co-crystallization during recrystallization.
Common Impurities and Solutions:
-
Starting Material: Unreacted starting material can be a common impurity. If it co-elutes with the product, consider adjusting the polarity of the mobile phase in your chromatography. For recrystallization, a different solvent system might be needed to exploit solubility differences.
-
Oligomeric Byproducts: Intermolecular reactions can lead to the formation of dimers or oligomers, which may have similar polarities to the desired product. Running the reaction under high dilution can minimize their formation.
-
Partially Cyclized Intermediates: The reaction may not have gone to completion, leaving partially cyclized intermediates. Extending the reaction time or increasing the temperature might drive the reaction to completion.
-
Solvent Adducts: Some reactive intermediates may form adducts with the solvent. Ensure the chosen solvent is inert under the reaction conditions.
Purification Workflow
Caption: General purification workflow for bicyclic diamines.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solvent for the cyclization reaction?
A1: The choice of solvent depends on the specific reaction. High-boiling point, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve a wide range of substrates and are stable at higher temperatures. For some syntheses, such as that of DABCO, ethylene glycol has been shown to be effective.[2] It is always recommended to consult the literature for syntheses of similar bicyclic diamines to guide your solvent selection.
Q2: How can I minimize the formation of oligomeric byproducts?
A2: The key to minimizing intermolecular side reactions and favoring the desired intramolecular cyclization is to use the high-dilution principle. This involves adding the linear diamine precursor very slowly to the reaction mixture, often using a syringe pump, to maintain a very low concentration of the precursor at all times.
Q3: My bicyclic diamine is a volatile solid. How can I purify it without significant loss?
A3: For volatile solids, sublimation can be an effective purification technique. This method avoids the use of solvents and can provide very pure material. Alternatively, for less volatile compounds, recrystallization from a carefully chosen solvent or column chromatography at room temperature can be employed.
Q4: I am synthesizing a chiral bicyclic diamine. How can I ensure the stereochemical integrity of my product?
A4: To preserve the chirality of your bicyclic diamine, it is important to use mild reaction conditions and avoid harsh acids or bases that could cause racemization. The synthesis of chiral 2,3-disubstituted DABCO derivatives has been achieved with good to excellent enantiomeric excess.[4][5] Chiral resolution using optically active acids is a common method to obtain enantiomerically pure bicyclic diamines.[4][5]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 1,4-Diazabicyclo[2.2.2]octane (DABCO) from Piperazine
| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 1 | Zeolite | 250-550 | 0.1-10 | High Selectivity | [6] |
| 2 | Zeolite (Pentasil-type) | 350 | 1 | ~40 | [7] |
| 3 | Ethylene Glycol (Solvent) | Pyrolysis | N/A | ~70 | [2] |
Table 2: Yields for the Synthesis of Chiral Bicyclic Diamine Derivatives
| Entry | Starting Material | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Racemic 2,3-diaryl-piperazines | Ethylene bromide, triethylamine, KI, 80 °C | 50-64 | N/A | [4][5] |
| 2 | Enantiomerically enriched piperazines | Resolution with optically active acids, then cyclization | 51-64 | up to 99 | [4][5] |
| 3 | Enantiopure camphanyldiamine derivatives | Mild cyclization | 72-86 | N/A | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO) from Piperazine
This protocol is a general representation based on literature procedures.[6][7]
-
Materials:
-
Piperazine
-
Zeolite catalyst (e.g., Pentasil-type)
-
Inert gas (e.g., Nitrogen)
-
Tubular reactor
-
-
Procedure:
-
Pack a tubular reactor with the zeolite catalyst.
-
Heat the reactor to the desired temperature (e.g., 350 °C) under a flow of inert gas.
-
Introduce gaseous piperazine into the reactor, carried by the inert gas stream.
-
Maintain the reaction at the specified temperature and pressure (e.g., 1 bar).
-
The product stream exiting the reactor is cooled to condense the DABCO.
-
The crude DABCO is then purified, typically by sublimation or recrystallization.
-
Protocol 2: General Procedure for Recrystallization of Bicyclic Diamines
This is a general guide; the choice of solvent is critical and must be determined experimentally.[8][9][10][11]
-
Solvent Selection: The ideal solvent should dissolve the bicyclic diamine when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Place the crude bicyclic diamine in a flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: General Procedure for Flash Column Chromatography of Bicyclic Diamines
Due to the basic nature of amines, modifications to standard silica gel chromatography are often necessary.[3][12][13]
-
Stationary Phase: Silica gel or alumina. For basic compounds, alumina is often a better choice. If using silica, it may be necessary to add a small amount of a basic modifier to the eluent.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To suppress tailing on silica gel, 0.5-2% of triethylamine or ammonia in methanol can be added to the eluent.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial eluent and pack the column.
-
Dissolve the crude bicyclic diamine in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bicyclic diamine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE. - Google Patents [patents.google.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Stereochemistry in Azabicyclo[3.1.1]heptane Reactions
Welcome to the technical support center for troubleshooting stereochemistry in azabicyclo[3.1.1]heptane reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and characterization of these stereochemically rich scaffolds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your experiments.
Issue: Unexpected Diastereomeric Ratio in Cycloaddition Reactions
You are performing a cycloaddition to construct the azabicyclo[3.1.1]heptane core and the observed diastereomeric ratio (d.r.) is lower than expected or favors the undesired diastereomer.
-
Possible Cause 1: Catalyst Inefficiency or Inappropriateness. The choice of catalyst and ligands is crucial for inducing stereoselectivity.
-
Solution: For asymmetric cycloadditions, consider using a copper-catalyzed system with chiral ligands, which has been shown to provide high diastereo- and enantioselectivity.[1] A recently developed copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has yielded enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity (>20:1 d.r.)[1].
-
-
Possible Cause 2: Reaction Conditions. Temperature, solvent, and concentration can significantly influence the transition state energies of the competing diastereomeric pathways.
-
Solution: Systematically screen reaction parameters. Lowering the reaction temperature often enhances stereoselectivity. The choice of solvent can also play a critical role; for instance, in ruthenium-catalyzed intramolecular [2+2] cycloadditions of allenamide-enes, the reaction proceeds efficiently at room temperature[2].
-
-
Possible Cause 3: Substrate Control. The steric and electronic properties of the substituents on your starting materials may not be sufficient to induce the desired facial selectivity.
-
Solution: Modify the substituents on your reactants to enhance steric hindrance, thereby favoring the formation of one diastereomer over the other.
-
Issue: Epimerization of an Existing Stereocenter
You have a pure diastereomer of a substituted azabicyclo[3.1.1]heptane, but it undergoes epimerization during subsequent reaction steps.
-
Possible Cause 1: Basic or Acidic Conditions. Stereocenters, particularly those alpha to a carbonyl group or other acidifying/basifying functionality, can be susceptible to epimerization under harsh pH conditions.
-
Solution: Employ milder reaction conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base. For acidic conditions, use the mildest acid that effectively catalyzes the reaction. Buffer the reaction mixture if necessary.
-
-
Possible Cause 2: Reversible Reactions. Some reactions, such as the Strecker reaction, are known to be reversible, which can lead to the erosion of stereochemical purity as the reaction approaches thermodynamic equilibrium.[3]
-
Solution: If a reaction is reversible, it may be possible to favor the kinetic product by running the reaction at a lower temperature for a shorter duration. Alternatively, if the thermodynamic product is desired, allowing the reaction to equilibrate can improve the diastereomeric ratio. In one reported synthesis, the thermodynamically more stable trans stereoisomer was formed predominantly in a Strecker reaction (initial d.r. = 2:1), and this was further improved to 92:8 after chromatographic separation and trituration[3][4].
-
Frequently Asked Questions (FAQs)
Q1: How can I separate a mixture of azabicyclo[3.1.1]heptane diastereomers?
A1: The most common methods for separating diastereomers of azabicyclo[3.1.1]heptane derivatives are column chromatography and crystallization/trituration.
-
Column Chromatography: Silica gel column chromatography is often effective for separating diastereomers due to their different polarities.[4]
-
Crystallization/Trituration: If one diastereomer is significantly less soluble in a particular solvent system, it can often be selectively crystallized or triturated from the mixture. For example, an almost pure diastereomer was obtained by trituration with isopropanol after chromatographic separation[3][4]. A mixture of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids has been reported as being easily separable[5][6].
Q2: What are the key conformational features of the azabicyclo[3.1.1]heptane ring system?
A2: The azabicyclo[3.1.1]heptane scaffold is conformationally rigid. This rigidity locks the embedded six-membered ring into a defined spatial arrangement, unlike the flexible nature of monocyclic rings like piperidine[7]. Stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes can lock the piperidine moiety into either a distorted chair or a stabilized boat conformation[7]. Specifically, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are considered analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be viewed as analogs of the less common "boat" piperidine conformation[5][6][7][8].
Q3: Which analytical techniques are best for determining the stereochemistry of my azabicyclo[3.1.1]heptane products?
A3: A combination of techniques is often employed for unambiguous stereochemical assignment.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data[9].
-
X-ray Crystallography: Single-crystal X-ray crystallography provides the absolute configuration of a molecule and is considered the definitive method when a suitable crystal can be obtained[9].
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the enantiomeric purity (e.e.) of a chiral compound[9].
Data Summary
Table 1: Diastereomeric Ratios in Azabicyclo[3.1.1]heptane Synthesis
| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Strecker Reaction | Methyl 3-oxocyclobutane-3-carboxylate, Benzylamine, Trimethylsilyl cyanide | Not specified | Initial: 2:1 (trans:cis) | [3] |
| Strecker Reaction | Methyl 3-oxocyclobutane-3-carboxylate, Benzylamine, Trimethylsilyl cyanide | After chromatography and trituration with i-PrOH | 92:8 (trans:cis) | [3][4] |
| Copper-Catalyzed [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Azomethine ylides | Copper catalyst, Chiral ligand | >20:1 | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Strecker Reaction and Purification
This protocol is adapted from a reported multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives[3][4].
-
Reaction Setup: To a solution of methyl 3-oxocyclobutane-3-carboxylate in a suitable solvent, add benzylamine followed by trimethylsilyl cyanide at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction and perform an appropriate aqueous workup to isolate the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
-
Trituration: Combine the fractions containing the major diastereomer and concentrate under reduced pressure. Add a minimal amount of a suitable solvent, such as 2-propanol, to triturate the product.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the diastereomerically enriched product.
-
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of your azabicyclo[3.1.1]heptane derivative in a suitable mobile phase solvent.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).
-
Method Development:
-
Mobile Phase: Start with a typical mobile phase for the chosen column, often a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.
-
Flow Rate: Set a typical flow rate (e.g., 1 mL/min).
-
Detection: Use a UV detector at a wavelength where the analyte absorbs.
-
-
Optimization: Adjust the mobile phase composition to achieve baseline separation of the enantiomers. Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).
Visualizations
Caption: Troubleshooting workflow for unexpected stereochemical outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Azabicyclo[3.1.1]heptane|High-Quality Research Chemical [benchchem.com]
- 8. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common scale-up issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives.
Issue 1: Low Yield During Scale-Up of Reductive Amination of Spirocyclic Oxetanyl Nitriles
-
Question: We are scaling up the synthesis of a 3-azabicyclo[3.1.1]heptane derivative from a spirocyclic oxetanyl nitrile using a reducing agent like LiAlH₄, but the yield has dropped significantly compared to our small-scale experiments. What are the potential causes and solutions?
-
Answer: Low yields during the scale-up of this reductive cyclization can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Addition and Temperature Control: On a larger scale, the exothermic nature of the reduction can lead to localized overheating, promoting side reactions.
-
Recommendation: Implement slow, controlled addition of the reducing agent. Ensure efficient stirring and use a reliable cooling system to maintain a consistent internal temperature.
-
-
Incomplete Reaction: The reaction may not be going to completion at a larger scale.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). You may need to increase the reaction time or the equivalents of the reducing agent.
-
-
Work-up and Extraction Issues: The isolation of the product can be challenging. The product might have some water solubility, leading to losses during the aqueous work-up.[1]
-
Recommendation: Perform multiple extractions with a suitable organic solvent. In some cases, using a continuous extraction apparatus can be beneficial. Adjusting the pH of the aqueous layer can also improve extraction efficiency.
-
-
Purification Losses: While some protocols suggest that no chromatography is needed, impurities at a larger scale might necessitate purification, leading to yield loss.[2]
-
Recommendation: If chromatography is unavoidable, optimize the column loading and solvent gradient to minimize product loss. Consider alternative purification methods like crystallization or trituration, which can be more efficient for larger quantities.[3]
-
-
Issue 2: Formation of Diastereomeric Impurities
-
Question: Our synthesis of a substituted 3-azabicyclo[3.1.1]heptane results in a mixture of diastereomers that are difficult to separate. How can we improve the diastereoselectivity of the reaction?
-
Answer: The formation of diastereomers is a common challenge, especially when creating multiple stereocenters. Here are some strategies to address this:
-
Reaction Conditions: The choice of reagents and reaction conditions can significantly influence the stereochemical outcome.
-
Recommendation: Experiment with different reducing agents or catalysts. For instance, in related bicyclic systems, the choice of a Lewis acid catalyst has been shown to be critical.[4] Temperature can also play a crucial role; running the reaction at a lower temperature may enhance selectivity.
-
-
Starting Material Conformation: The stereochemistry of the starting material can direct the formation of a specific diastereomer.
-
Recommendation: Ensure the stereochemical purity of your starting materials. If applicable, consider using a chiral auxiliary to guide the stereoselective transformation.
-
-
Purification Strategy: If the formation of diastereomers cannot be avoided, an efficient separation method is necessary.
-
Recommendation: While flash column chromatography can be challenging, techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography might be more effective for large-scale separation. Alternatively, diastereomers can sometimes be separated by crystallization after derivatization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to the 3-azabicyclo[3.1.1]heptane core?
A1: Two of the most promising and scalable routes reported are:
-
Reduction of spirocyclic oxetanyl nitriles: This is a general and often high-yielding method that has been demonstrated on a multigram scale.[2][5][6]
-
Intramolecular imide formation from 1,3-functionalized cyclobutane derivatives: This approach has also been successfully scaled up for the synthesis of key intermediates.[3]
Q2: What are the primary safety concerns when synthesizing 3-azabicyclo[3.1.1]heptane on a larger scale?
A2: The primary safety concerns are associated with the reagents used:
-
Pyrophoric and Water-Reactive Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and require careful handling in an inert, dry atmosphere, especially on a large scale.
-
Corrosive Reagents: The use of strong acids like concentrated sulfuric acid in trifluoroacetic acid requires appropriate personal protective equipment (PPE) and engineering controls to prevent chemical burns and inhalation hazards.[3][7]
-
Exothermic Reactions: Many of the key reaction steps are exothermic. A robust cooling system and controlled reagent addition are critical to prevent thermal runaways.
Q3: How can I purify 3-azabicyclo[3.1.1]heptane derivatives at scale without resorting to column chromatography?
A3: To avoid the bottleneck of column chromatography, consider the following methods:
-
Trituration: This technique can be very effective for purifying solid materials by washing away impurities with a solvent in which the product has low solubility.[3]
-
Crystallization: If your product is crystalline, developing a crystallization procedure can be a highly efficient and scalable purification method.
-
Distillation: For volatile derivatives, distillation under reduced pressure can be a viable option.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents and Conditions | Scale | Yield | Reference |
| Reductive Cyclization | LiAlH₄, THF, room temperature | Multigram | High | [5][8] |
| Intramolecular Imide Formation | t-BuOK | Up to 30g | - | [3] |
| Strecker Reaction | - | 366g | 64% | [3] |
| Nitrile Hydrolysis | H₂SO₄, CF₃COOH | 250g | Nearly quantitative | [3] |
Protocol 1: Synthesis of 3-Azabicyclo[3.1.1]heptane via Reductive Cyclization of a Spirocyclic Oxetanyl Nitrile
This protocol is a generalized procedure based on literature reports.[2][5]
-
Setup: A dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of the spirocyclic oxetanyl nitrile in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filtration: The resulting solid is filtered off and washed with THF.
-
Extraction: The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by distillation, crystallization, or trituration as needed.
Visualizations
Caption: Experimental workflow for the synthesis of 3-azabicyclo[3.1.1]heptane.
Caption: Troubleshooting guide for low yield in scale-up synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Protecting Groups in 3-Azabicyclo[3.1.1]heptane Chemistry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing protecting groups in the chemistry of 3-azabicyclo[3.1.1]heptane. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to facilitate smooth and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen atom in 3-azabicyclo[3.1.1]heptane?
A1: The most commonly employed protecting groups for the secondary amine of the 3-azabicyclo[3.1.1]heptane core are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be used in subsequent steps.
Q2: How do I choose the right protecting group for my synthesis?
A2: The selection of a suitable protecting group depends on its stability to various reaction conditions and the availability of a selective deprotection method. The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation but is readily cleaved by acids.[1] The Cbz group is stable to acidic and basic conditions but is removed by catalytic hydrogenolysis.[2] The benzyl group is also removed by catalytic hydrogenolysis.[3] An orthogonal protecting group strategy, where one group can be removed without affecting another, is crucial in multi-step syntheses, such as in the preparation of diamino-3-azabicyclo[3.1.1]heptane derivatives.[2][4]
Q3: What is an orthogonal protecting group strategy and why is it important in 3-azabicyclo[3.1.1]heptane chemistry?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups.[4] This is particularly important in the synthesis of complex 3-azabicyclo[3.1.1]heptane derivatives, for instance, when creating selectively functionalized diamino analogs. For example, one amino group could be protected with a Boc group (acid-labile) and another with a Cbz group (hydrogenolysis-labile), allowing for the sequential deprotection and functionalization of each nitrogen.[2]
Troubleshooting Guides
N-Boc Protection and Deprotection
Problem: Incomplete N-Boc Protection
-
Possible Cause: Insufficient amount of Boc-anhydride (Boc₂O) or base, or low reactivity of the starting material.
-
Solution:
-
Increase the equivalents of Boc₂O and the base (e.g., triethylamine, sodium bicarbonate).
-
Ensure the reaction is stirred efficiently.
-
For less reactive amines, consider using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
-
Problem: Incomplete N-Boc Deprotection with TFA/DCM
-
Possible Cause: Insufficient acid strength or reaction time, or the presence of acid-scavenging functionalities in the substrate.
-
Solution:
-
Increase the concentration of trifluoroacetic acid (TFA) or the reaction time.
-
Consider alternative, stronger acidic conditions, such as 4M HCl in dioxane or ethyl acetate.[3]
-
For substrates with acid-sensitive groups, non-acidic methods like thermal deprotection can be explored.
-
Problem: Side reactions during N-Boc deprotection.
-
Possible Cause: The intermediate t-butyl cation can cause alkylation of nucleophilic functional groups.
-
Solution: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.
N-Cbz and N-Benzyl Deprotection (Catalytic Hydrogenolysis)
Problem: Slow or Incomplete Hydrogenolysis
-
Possible Cause:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur or other impurities.[5]
-
Poor Catalyst Quality: The activity of the Pd/C catalyst can diminish over time.[5]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for some substrates.[5]
-
Poor Mixing: Inefficient stirring can limit the substrate's access to the catalyst surface.[5]
-
-
Solution:
-
Ensure the substrate and solvent are free from sulfur-containing impurities.
-
Use a fresh, high-quality catalyst.
-
Increase the hydrogen pressure (e.g., using a Parr shaker).
-
Ensure vigorous stirring.
-
In some cases, adding a small amount of acid (like HCl in the solvent) can accelerate the deprotection of N-benzyl groups from amines by preventing catalyst poisoning by the product amine.[3]
-
Problem: Reduction of other functional groups.
-
Possible Cause: The catalyst and reaction conditions are not selective for the Cbz or benzyl group.
-
Solution:
-
Choose a more selective catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.
-
Optimize reaction conditions such as temperature and pressure. Lowering these may improve selectivity.
-
Consider alternative deprotection methods if selectivity cannot be achieved. For Cbz groups, acidic cleavage with HBr in acetic acid is an option for substrates without acid-sensitive functionalities.[6]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of the 3-azabicyclo[3.1.1]heptane nitrogen.
Table 1: N-Protection of 3-Azabicyclo[3.1.1]heptane
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | Boc₂O, NaHCO₃, Dioxane/H₂O, rt | >95% | [7] |
| Cbz | Benzyl chloroformate, NaOH, H₂O, 0 °C to rt | ~91% | [8] |
| Benzyl | Benzyl bromide, K₂CO₃, CH₃CN, reflux | High |
Table 2: N-Deprotection of Protected 3-Azabicyclo[3.1.1]heptane
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | 20-50% TFA in DCM, rt, 1-2 h | High to quantitative | [2] |
| Boc | 4M HCl in Dioxane, rt, 0.5-1 h | High to quantitative | [3] |
| Cbz | H₂, 10% Pd/C, MeOH, rt, 4 h | Quantitative | [8] |
| Benzyl | H₂, 10% Pd/C, MeOH, 45 °C, 24 h | ~97% |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Azabicyclo[3.1.1]heptane
Materials:
-
3-Azabicyclo[3.1.1]heptane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-azabicyclo[3.1.1]heptane hydrochloride in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 equivalents) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Boc Deprotection using TFA/DCM
Materials:
-
N-Boc-3-azabicyclo[3.1.1]heptane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.1.1]heptane in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: N-Cbz Protection of 3-Azabicyclo[3.1.1]heptane
Materials:
-
3-Azabicyclo[3.1.1]heptane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-azabicyclo[3.1.1]heptane in an aqueous solution of NaOH at 0 °C.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for a few hours.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Cbz protected product.[8]
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-3-azabicyclo[3.1.1]heptane
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-3-azabicyclo[3.1.1]heptane in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
Visualizations
Caption: General workflow for the protection and deprotection of 3-azabicyclo[3.1.1]heptane.
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Coupling Reactions with 6-amino-3-azabicyclo[3.1.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 6-amino-3-azabicyclo[3.1.1]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for 6-amino-3-azabicyclo[3.1.1]heptane?
A1: The primary amino group of 6-amino-3-azabicyclo[3.1.1]heptane is a versatile nucleophile suitable for several standard coupling reactions, including:
-
Amide Bond Formation (Peptide Coupling): Reaction with carboxylic acids or their activated derivatives to form amides. This is widely used in the synthesis of peptides and small molecule drug candidates.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates to form C-N bonds.[1]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Q2: What are the main challenges when coupling with 6-amino-3-azabicyclo[3.1.1]heptane?
A2: Due to its rigid, bicyclic structure, potential challenges include:
-
Steric Hindrance: The bicyclic core can sterically hinder the approach of bulky coupling partners or reagents, potentially leading to lower reaction rates and yields.
-
Low Nucleophilicity: While the primary amine is generally reactive, its nucleophilicity might be slightly reduced compared to more flexible acyclic amines.
-
Side Reactions: As with any coupling reaction, side reactions such as racemization of chiral coupling partners or the formation of byproducts can occur if conditions are not optimized.[2]
-
Solubility Issues: The polarity of the amine and its salts may require careful solvent selection to ensure homogeneity of the reaction mixture.
Q3: How can I monitor the progress of my coupling reaction?
A3: Reaction progress can be monitored by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the conversion of reactants to the desired product and identify any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion rate.
Troubleshooting Guides
Amide Coupling (Peptide Coupling)
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP, especially for sterically hindered carboxylic acids.[2] |
| Steric hindrance from the bicyclic amine. | Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Use a less sterically hindered base, such as diisopropylethylamine (DIPEA). |
| Poor solubility of reactants. | Screen different solvents. A mixture of a polar aprotic solvent (e.g., DMF, NMP) and a less polar solvent (e.g., DCM) can be effective. |
| Decomposition of coupling reagent. | Ensure coupling reagents are fresh and stored under anhydrous conditions. |
Problem: Formation of side products.
| Potential Cause | Suggested Solution |
| Racemization of the carboxylic acid coupling partner. | Add an anti-racemization agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] |
| Formation of N-acylurea byproduct (with carbodiimides like EDC/DCC). | Use an alternative coupling reagent like HATU or perform the reaction at a lower temperature. |
| Dimerization of the carboxylic acid (anhydride formation). | Slowly add the coupling reagent to the reaction mixture. |
Buchwald-Hartwig Amination
Problem: Low catalyst turnover/incomplete reaction.
| Potential Cause | Suggested Solution |
| Inappropriate ligand for the palladium catalyst. | Screen different phosphine ligands. For sterically hindered amines, bulky electron-rich ligands like BrettPhos or RuPhos are often effective.[3] |
| Weak base. | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4] |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. |
Reductive Amination
Problem: Low conversion to the desired amine.
| Potential Cause | Suggested Solution |
| Inefficient imine/enamine formation. | Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene). |
| Weak reducing agent. | For challenging substrates, consider a stronger reducing agent like sodium triacetoxyborohydride. |
| Side reaction of the aldehyde/ketone. | Add the reducing agent after allowing sufficient time for imine formation. |
Experimental Protocols
General Protocol for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and 6-amino-3-azabicyclo[3.1.1]heptane (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a suitable coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl halide (1.0 eq.), 6-amino-3-azabicyclo[3.1.1]heptane (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Reductive Amination
-
Dissolve the aldehyde or ketone (1.0 eq.) and 6-amino-3-azabicyclo[3.1.1]heptane (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a mild acid catalyst (e.g., acetic acid, 0.1 eq.) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Stir the reaction for 4-16 hours at room temperature, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the coupling of an analog, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can serve as a starting point for optimization.[5]
| Coupling Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Anthranilic acid derivative | - | - | - | - | 83 |
Note: This data is for a closely related analog and should be used as a guideline. Actual conditions and yields for 6-amino-3-azabicyclo[3.1.1]heptane may vary.
Visualizations
Caption: General experimental workflows for common coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Tale of Two Scaffolds: 3-Azabicyclo[3.1.1]heptane versus Piperidine in Modern Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The ubiquitous piperidine ring, a stalwart of medicinal chemistry, is present in a vast number of FDA-approved drugs.[1][2][3] However, the demand for novel molecules with improved physicochemical and pharmacokinetic properties has spurred the exploration of more complex, three-dimensional scaffolds. Among these, the 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling alternative, offering a rigid structure that can confer significant advantages in drug design.[4][5]
This guide provides an objective comparison of the 3-azabicyclo[3.1.1]heptane scaffold and piperidine, supported by experimental data, to inform scaffold selection in drug discovery programs.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The rigid, bicyclic nature of the 3-azabicyclo[3.1.1]heptane scaffold, in contrast to the flexible chair and boat conformations of piperidine, leads to distinct differences in key drug-like properties. These differences were compellingly demonstrated in a study comparing the antihistamine drug Rupatidine, which contains a pyridine ring (a common precursor to piperidine in drug design), with an analog where the pyridine was replaced by a 3-azabicyclo[3.1.1]heptane moiety.[6][7]
| Property | Piperidine (represented by Rupatidine) | 3-Azabicyclo[3.1.1]heptane (Rupatidine Analog 48) | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower lipophilicity |
| Metabolic Stability (Human Liver Microsomes) | |||
| Intrinsic Clearance (CLint) | 517 µL/min/mg | 47 µL/min/mg | ~11x lower clearance |
| Half-life (t1/2) | 3.2 min | 35.7 min | ~11.2x longer half-life |
Table 1: Comparative Physicochemical and Pharmacokinetic Data of Rupatidine and its 3-Azabicyclo[3.1.1]heptane Analog. [6][7]
The data clearly indicates that the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold can lead to a dramatic improvement in aqueous solubility and metabolic stability, while also reducing lipophilicity.[6][7] These are all highly desirable attributes in drug candidates, as they can lead to improved bioavailability, reduced clearance rates, and a more favorable safety profile.[8]
The Structural Rationale: Rigidity and Three-Dimensionality
The observed improvements in the properties of the 3-azabicyclo[3.1.1]heptane-containing analog can be attributed to its unique structural features. The bicyclic system introduces a high degree of conformational rigidity, which can be advantageous for several reasons:
-
Pre-organization for Binding: A rigid scaffold can pre-organize the pharmacophoric groups in a conformation that is optimal for binding to the target protein, potentially leading to higher affinity and selectivity.
-
Improved Physicochemical Properties: The introduction of sp3-rich, three-dimensional structures can disrupt the planarity often associated with aromatic and heteroaromatic rings, which can lead to improved solubility and reduced non-specific binding.[9]
-
Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the metabolic stability of the molecule.[8][9]
Caption: Comparison of Scaffold Properties in Drug Design.
Synthesis of the 3-Azabicyclo[3.1.1]heptane Scaffold
The successful application of a novel scaffold in drug discovery is contingent upon the availability of efficient and scalable synthetic routes. Several methods for the synthesis of the 3-azabicyclo[3.1.1]heptane core have been reported. A common strategy involves the construction of a cyclobutane ring followed by the formation of the azabicyclic system.[10]
Caption: General Synthetic Workflow for 3-Azabicyclo[3.1.1]heptane.
Experimental Protocols
To ensure the reproducibility and reliability of the data presented, detailed experimental protocols for the key assays are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa values.[4][11][12]
Methodology:
-
Preparation of Solutions: A standard solution of the test compound (typically around 1 mM) is prepared in a suitable solvent, often with a co-solvent if solubility is an issue. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[12]
-
Titration: The solution of the test compound is placed in a thermostatted vessel and titrated with the standardized acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode.[4][12]
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. The pH at which half of the compound is ionized is equal to the pKa.[13]
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[2][14][15]
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.[2]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vessel and shaken vigorously to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[14]
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[16]
Determination of Metabolic Stability using Liver Microsomes
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[7][8]
Methodology:
-
Incubation: The test compound is incubated with a suspension of liver microsomes (from human or other species) at 37°C in the presence of the cofactor NADPH, which is required for the activity of most P450 enzymes.[1][17][18]
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes). The enzymatic reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile.[1][17]
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified by LC-MS/MS.[18]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the metabolic half-life (t1/2).[19]
Caption: Workflow for Microsomal Stability Assay.
Conclusion
While the piperidine scaffold remains a valuable and versatile tool in the medicinal chemist's arsenal, the 3-azabicyclo[3.1.1]heptane scaffold presents a compelling, modern alternative for overcoming common challenges in drug discovery. Its rigid, three-dimensional structure can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, as demonstrated by the Rupatidine analog case study. As the demand for drug candidates with optimized ADMET properties continues to grow, the strategic incorporation of scaffolds like 3-azabicyclo[3.1.1]heptane will be increasingly crucial for the successful development of new medicines.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. asdlib.org [asdlib.org]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
"biological activity of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate derivatives"
A comparative guide on the biological activity of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate derivatives remains a compelling area for discovery, as current publicly available data is limited. However, the foundational 3-azabicyclo[3.1.1]heptane scaffold is gaining significant traction in medicinal chemistry. This guide provides an overview of the synthesis, rationale for use, and the biological potential of this class of compounds, drawing comparisons from structurally related molecules to inform future research and development.
The 3-azabicyclo[3.1.1]heptane core is recognized as a valuable building block in drug discovery, primarily for its role as a saturated, three-dimensional bioisostere of commonly used aromatic rings like pyridine and piperidine.[1][2] This structural mimicry allows for the exploration of new chemical space, potentially leading to improved physicochemical properties of drug candidates.[2] The constrained bicyclic system can also confer conformational rigidity, which can be advantageous for optimizing binding to biological targets.[3]
While a direct structure-activity relationship (SAR) study on a series of this compound derivatives is not readily found in the literature, the broader class of 3-azabicyclo[3.1.1]heptane derivatives has shown promise in various therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent aromatase inhibitors and purinergic receptor P2Y14 antagonists.
Biological Activity of Related Azabicyclo[3.1.1]heptane Derivatives
To illustrate the therapeutic potential of the 3-azabicyclo[3.1.1]heptane core, the following table summarizes the biological activities of some of its derivatives. It is important to note that these are not direct derivatives of this compound but share the core bicyclic structure.
| Compound Class | Biological Target | Activity Metric (e.g., IC50) | Therapeutic Area |
| 3-Azabicyclo[3.1.1]heptane derivatives | Aromatase | Data not specified in abstract | Oncology |
| 3-Azabicyclo[3.1.1]heptane derivatives | Purinergic Receptor P2Y14 | Data not specified in abstract | Inflammation/Immunology |
| Spirocyclic 3-azabicyclo[3.1.1]heptane analogs | CXCR4 Antagonists | Data presented in patent literature | HIV, Cancer, Inflammatory Diseases[4] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivatives with 3-azabicyclo[3.1.1]heptane moiety | SHP2 Inhibitors | Data presented in patent literature | Oncology[5] |
Experimental Protocols
Given the interest in azabicyclo[3.1.1]heptane derivatives as modulators of chemokine receptors like CXCR4, a common experimental approach to evaluate their activity is a competitive binding assay.
CXCR4 Competitive Binding Assay Protocol:
-
Cell Culture: Human T-cell leukemia Jurkat cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Radioligand Binding: Jurkat cells are harvested and resuspended in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Assay: Cells are incubated with a fixed concentration of a radiolabeled CXCR4 antagonist (e.g., [125I]-SDF-1α) and varying concentrations of the test compounds (this compound derivatives).
-
Incubation and Washing: The incubation is carried out for a specified time (e.g., 60 minutes) at room temperature. The reaction is then terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
Synthesis of the Core Scaffold
An efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been described.[1] The methodology often relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative, which can be obtained through a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate.[1] This approach allows for the scalable production of key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can then be further modified to produce a variety of derivatives, including monoprotected bicyclic diamines that are valuable for drug discovery.[1]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of a library of novel compounds, such as this compound derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 [data.epo.org]
- 5. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
3-Azabicyclo[3.1.1]heptane: A Validated Bioisostere for Pyridine in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 3-azabicyclo[3.1.1]heptane as a saturated, three-dimensional bioisostere of the pyridine ring. This guide presents a comparative analysis of its physicochemical and pharmacological properties, supported by experimental data and detailed methodologies.
The "escape from flatland" in medicinal chemistry emphasizes the integration of three-dimensional (3D) scaffolds to improve the physicochemical and pharmacological profiles of drug candidates. In this context, 3-azabicyclo[3.1.1]heptane has emerged as a promising saturated bioisostere for the commonly used pyridine ring.[1][2][3] This guide provides a detailed comparison of 3-azabicyclo[3.1.1]heptane with its aromatic counterpart, pyridine, offering valuable insights for its application in drug design.
Structural and Geometric Comparison
X-ray crystallographic analysis reveals a high degree of structural similarity between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring. The key geometric parameters, such as the distance and angle between the exit vectors, are well-matched, suggesting that 3-azabicyclo[3.1.1]heptane can effectively mimic the spatial orientation of substituents on a pyridine ring.[2][4]
Caption: Geometric comparison of 3,5-disubstituted pyridine and 1,5-disubstituted 3-azabicyclo[3.1.1]heptane.
Physicochemical Properties: A Comparative Analysis
The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to significantly improve key physicochemical properties of a molecule. A notable example is the antihistamine drug Rupatadine, where this substitution led to dramatic enhancements in solubility, lipophilicity, and metabolic stability.[4][5][6]
| Property | Rupatadine (Pyridine) | Analogue 52 (3-Azabicyclo[3.1.1]heptane) | Fold Improvement |
| Aqueous Solubility (µM) | 29[4] | 365[4] | >12x |
| Lipophilicity (logD at pH 7.4) | >4.5[4][6] | 3.8[4][6] | Lower (desirable) |
| Calculated logP (clogP) | 5.1[4][6] | 5.2[4][6] | ~ No change |
| Metabolic Stability (CLint in HLM, µL/min/mg) | 517[2][6] | 47[2][6] | >10x lower (more stable) |
| Metabolic Half-life (t1/2 in HLM, min) | 3.2[2] | 35.7[2] | >11x longer |
HLM: Human Liver Microsomes
These improvements are attributed to the increased sp³ character of the bicyclic core, which disrupts planarity and can reduce unfavorable interactions with metabolic enzymes. The introduction of the nitrogen atom within the bicyclic system helps to maintain key polar interactions.[1]
Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
A general and scalable synthetic route to 1,5-disubstituted 3-azabicyclo[3.1.1]heptanes has been developed, making this scaffold readily accessible for drug discovery programs. The key step involves the reductive cyclization of spirocyclic oxetanyl nitriles.[1][5]
Caption: General synthetic workflow for 3-azabicyclo[3.1.1]heptane.
This method is advantageous as it utilizes readily available starting materials and often does not require chromatographic purification, making it suitable for multigram scale synthesis.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the validation and application of new bioisosteres. Below are summaries of the methodologies used to generate the comparative data for Rupatadine and its 3-azabicyclo[3.1.1]heptane analogue.
Aqueous Solubility Determination
A standard kinetic solubility assay is typically employed.
-
Compound Preparation: A stock solution of the test compound in DMSO is prepared.
-
Assay: The DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration.
-
Incubation: The solution is shaken for a specified period (e.g., 24 hours) at room temperature to reach equilibrium.
-
Analysis: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS or UV spectroscopy.
Lipophilicity (logD) Measurement
The distribution coefficient (logD) at a physiological pH of 7.4 is a key indicator of a compound's lipophilicity.
-
System: A biphasic system of n-octanol and PBS (pH 7.4) is used.
-
Procedure: The test compound is added to a pre-saturated mixture of octanol and PBS.
-
Equilibration: The mixture is shaken vigorously and then centrifuged to separate the two phases.
-
Quantification: The concentration of the compound in both the octanol and aqueous phases is measured using LC-MS/MS.
-
Calculation: logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay
In vitro metabolic stability is assessed using human liver microsomes (HLM).
-
Reaction Mixture: The test compound is incubated with HLM and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculation: The intrinsic clearance (CLint) and half-life (t1/2) are calculated from the rate of disappearance of the compound.
Pharmacological Applications and Future Directions
The utility of 3-azabicyclo[3.1.1]heptane as a pyridine bioisostere extends beyond the Rupatadine example. It has been explored in the design of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating that this scaffold can be incorporated into diverse pharmacophores to achieve high affinity and selectivity.[7] Furthermore, its rigid, 3D structure makes it an attractive building block for various areas of medicinal chemistry, including the development of PROTACs and analogues of drugs like Thalidomide.[8]
The successful validation of 3-azabicyclo[3.1.1]heptane provides medicinal chemists with a valuable tool to address common drug development challenges such as poor solubility and high metabolic turnover associated with flat aromatic systems. Its demonstrated benefits, coupled with a scalable synthesis, position it as a key scaffold for the design of next-generation therapeutics.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Azabicycloalkane Scaffolds for Enhanced Physicochemical Properties in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a suitable molecular scaffold is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. Azabicycloalkanes, a class of bridged bicyclic amines, are privileged scaffolds in medicinal chemistry due to their rigid three-dimensional structures, which can improve target affinity and selectivity while offering favorable physicochemical characteristics. This guide provides a comparative study of three common azabicycloalkane cores—quinuclidine, tropane, and granatane—to aid in the rational design of novel therapeutics with optimized properties.
This analysis focuses on key physicochemical parameters: basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability. Understanding the interplay of these properties is paramount for developing drug candidates with desirable absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Physicochemical Data
The inherent structural differences between quinuclidine (1-azabicyclo[2.2.2]octane), tropane (8-methyl-8-azabicyclo[3.2.1]octane), and granatane (9-methyl-9-azabicyclo[3.3.1]nonane) lead to distinct physicochemical properties. The following table summarizes available experimental data for these core scaffolds and their simple derivatives. It is important to note that direct comparative data for the unsubstituted parent compounds under identical conditions is scarce in the literature; therefore, representative values are presented.
| Property | Quinuclidine | Tropane | Granatane |
| Structure |
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|
|
| pKa (conjugate acid) | ~11.0 - 11.3[1][2] | ~9.85 (for hyoscyamine)[3] | Data not readily available |
| logP | Data not readily available | Data not readily available | Data not readily available |
| Aqueous Solubility | Soluble in water[4][5] | Tropane alkaloids are generally considered lipophilic but can exhibit moderate water solubility upon protonation of the tertiary amine.[6] Tropinone, a tropane derivative, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[7] | Data not readily available |
| Metabolic Stability | Generally considered to have good metabolic stability. | Can undergo metabolism, for instance, scopolamine is metabolized via oxidative demethylation.[6] | Data not readily available |
Experimental Protocols
Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Below are detailed methodologies for the key experiments cited in this guide.
pKa Determination
The acid dissociation constant (pKa) is a measure of the basicity of the azabicycloalkane nitrogen. It is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.
-
Potentiometric Titration: This is a standard method for pKa determination. A solution of the compound is titrated with a standardized acid or base. The potential difference between a reference electrode and an indicator electrode is measured as a function of the titrant volume. The pKa is determined from the midpoint of the resulting titration curve.
-
UV-metric Titration: This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with pH. A series of UV-Vis spectra are recorded at different pH values, and the pKa is calculated from the changes in absorbance.
-
Capillary Electrophoresis: This technique separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring the mobility at different pH values, the pKa can be determined.
logP Determination
The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. It influences a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins.
-
Shake-Flask Method: This is the traditional and most reliable method for logP determination. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or liquid chromatography. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor for oral bioavailability and formulation development. Poorly soluble compounds often exhibit low absorption and can be challenging to formulate.
-
Equilibrium (Thermodynamic) Solubility: An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The suspension is shaken or stirred at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV.
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry or turbidimetry. Kinetic solubility is generally higher than thermodynamic solubility as it can represent a supersaturated state.
Metabolic Stability Assay
Metabolic stability provides an in vitro measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s in the liver. Compounds with low metabolic stability are often rapidly cleared from the body, leading to a short duration of action.
-
Liver Microsomal Stability Assay:
-
Incubation: The test compound is incubated with liver microsomes (subcellular fractions containing drug-metabolizing enzymes) from a relevant species (e.g., human, rat, mouse) at 37°C.[8][9][10][11][12][13][14][15][16][17] The reaction is initiated by the addition of a cofactor, typically NADPH.[8][17]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
-
Visualizing Key Biological and Experimental Processes
To provide a clearer understanding of the context in which azabicycloalkanes are evaluated, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Azabicycloalkane scaffolds are common in compounds targeting G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors. The M1 receptor, which is involved in cognitive function, signals through the Gq pathway.
References
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 5. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. m.youtube.com [m.youtube.com]
- 11. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. m.youtube.com [m.youtube.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.1]heptane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.1]heptane scaffold is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its utility as a constrained pharmacophore. Its unique three-dimensional arrangement allows for the precise orientation of substituents, making it an attractive core for designing selective ligands for various biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.1]heptane-based compounds, with a focus on their activity as nicotinic acetylcholine receptor (nAChR) modulators, C-C chemokine receptor 2 (CCR2) antagonists, and M1 muscarinic acetylcholine receptor (M1 mAChR) agonists.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological data for representative 3-azabicyclo[3.1.1]heptane-based compounds across different receptor targets.
Table 1: SAR of 3,6-Diazabicyclo[3.1.1]heptane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Ligands
| Compound | R | α4β2 Ki (nM) | α7 Ki (µM) | α7/α4β2 Selectivity | Reference |
| 1 | H | 0.023 | >10 | >435 | [1] |
| 2 | 6-Cl-pyridin-3-yl | 0.056 | >10 | >178 | [1] |
| 3 | 6-Br-pyridin-3-yl | 0.023 | >10 | >435 | [1] |
| 4 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.01 | >50 | >5000 | [2][3] |
| 5 | 5-(N-phenylnicotinamide) | 0.42 | >50 | >119 | [2][3] |
| 6 | 5-(N-(p-tolyl)nicotinamide) | 0.56 | >50 | >89 | [2][3] |
Key SAR Observations for nAChR Ligands:
-
The 3,6-diazabicyclo[3.1.1]heptane core is a potent scaffold for α4β2 nAChR ligands.[1][2][3]
-
Substitution at the 3-position of the bicycloheptane with a pyridinyl group generally confers high affinity for the α4β2 subtype.[1]
-
Halogenation (Cl, Br) of the pyridine ring at the 6-position maintains or enhances high affinity for α4β2 receptors.[1]
-
Extension from the 3-position with an N-arylnicotinamide moiety leads to exceptionally high α4β2 affinity and selectivity over the α7 subtype.[2][3]
-
The nature of the substituent on the N-aryl ring of the nicotinamide modulates affinity, with a 2-fluoro substitution being particularly favorable.[2][3]
Table 2: Representative 3-Azabicyclo-based Compounds as CCR2 Antagonists and M1 Muscarinic Agonists
| Compound Class | Target | Key Structural Features | Representative Activity | Reference |
| Bridged Bicyclic Piperazine Isosteres | CCR2 | The 3,6-diazabicyclo[3.1.1]heptane is considered a piperazine isostere. SAR often focuses on substituents on the bicyclic core and an aromatic/heteroaromatic "right-hand side" motif. | HTS hits with IC50 values in the nanomolar range have been identified for related scaffolds. For example, a singleton HTS hit for a CCR2 antagonist had an IC50 of 170 nM, which was optimized to 10 nM. | [4][5] |
| 1-Azabicyclo[2.2.1]heptan-3-one Oximes | M1 mAChR | This related azabicyclic scaffold features an oxime ether linkage to an aryl-propynyl group. | The (R)-enantiomer of a methoxyphenyl derivative (CI-1017) is a functionally selective M1 agonist. | [6] |
Note on CCR2 and M1 Agonists: While the 3-azabicyclo[3.1.1]heptane core is a recognized building block in medicinal chemistry, specific and extensive public domain SAR data directly comparing a series of these compounds against CCR2 and M1 receptors is less consolidated than for nAChRs. The data presented for these targets is based on related structures and highlights the potential of this scaffold. Bridged bicyclic structures are often explored as constrained replacements for more flexible moieties like piperazine in CCR2 antagonists. Similarly, related azabicyclic systems have shown promise as selective M1 muscarinic agonists.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
1. α4β2 nAChR Radioligand Binding Assay ([³H]-Epibatidine)
-
Objective: To determine the binding affinity (Ki) of test compounds for the α4β2 nAChR subtype.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α4β2 nAChRs.
-
[³H]-Epibatidine (radioligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: e.g., 100 µM nicotine.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-Epibatidine (at a concentration near its Kd, e.g., 200-300 pM), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a competing ligand like nicotine.
-
Incubate the plate for a defined period (e.g., 4-5 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. α7 nAChR Radioligand Binding Assay ([¹²⁵I]-α-Bungarotoxin)
-
Objective: To determine the binding affinity (Ki) of test compounds for the α7 nAChR subtype.
-
Materials:
-
Rat hippocampal membranes or membranes from cells expressing α7 nAChRs.
-
[¹²⁵I]-α-Bungarotoxin (radioligand).
-
Assay Buffer: e.g., PBS containing 0.5% BSA.
-
Non-specific binding control: e.g., 1 µM α-Bungarotoxin.
-
Gamma counter.
-
-
Procedure:
-
The assay is performed similarly to the [³H]-Epibatidine assay, with adjustments for the different radioligand and receptor source.
-
Incubate membranes with [¹²⁵I]-α-Bungarotoxin (e.g., 1-5 nM) and varying concentrations of the test compound.
-
Incubation is typically for 2-4 hours at room temperature.
-
After filtration and washing, the radioactivity is measured using a gamma counter.
-
Data analysis to determine IC50 and Ki values is performed as described above.
-
C-C Chemokine Receptor 2 (CCR2) Antagonist Assays
1. CCR2 Radioligand Binding Assay ([¹²⁵I]-CCL2)
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing its binding affinity (Ki).
-
Materials:
-
Membranes from cells stably expressing human CCR2 (e.g., U2OS-CCR2).
-
[¹²⁵I]-CCL2 (radioligand).
-
Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Non-specific binding control: High concentration of an unlabeled CCR2 antagonist.
-
-
Procedure:
-
Combine cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound in a 96-well plate.
-
Incubate for approximately 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate IC50 and Ki values as previously described.
-
2. CCR2 Functional Antagonism (Chemotaxis Assay)
-
Objective: To assess the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Materials:
-
CCR2-expressing cell line (e.g., THP-1 monocytes).
-
Chemotaxis chamber (e.g., Transwell system with a porous membrane).
-
Recombinant human CCL2.
-
Assay medium (e.g., serum-free or low-serum medium).
-
-
Procedure:
-
Resuspend CCR2-expressing cells in assay medium.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
In the lower chamber of the Transwell plate, add medium containing CCL2 at a concentration that induces maximal chemotaxis.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane.
-
Quantify the number of cells that have migrated to the lower chamber using a microscope, flow cytometer, or a cell-based fluorescence assay.
-
Calculate the percentage inhibition of migration for each antagonist concentration and determine the IC50 value.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Agonist Assay
1. M1 Receptor Calcium Flux Assay
-
Objective: To measure the activation of Gq-coupled M1 receptors by monitoring changes in intracellular calcium concentration.
-
Materials:
-
Cell line stably expressing the human M1 mAChR (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the M1-expressing cells in a 96- or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye solution according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Generate concentration-response curves and calculate EC50 values for the agonists.
-
Mandatory Visualization
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Novel Scaffold: Comparative Evaluation of 3-Azabicyclo[3.1.1]heptane Containing Drugs
A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of drugs incorporating the 3-azabicyclo[3.1.1]heptane scaffold, comparing them against established alternatives. This guide presents key experimental data, detailed methodologies, and visual pathways to support informed decision-making in drug discovery.
The quest for novel molecular scaffolds that can enhance the physicochemical and pharmacological properties of drug candidates is a central theme in medicinal chemistry. The 3-azabicyclo[3.1.1]heptane core has emerged as a promising saturated bioisostere for commonly used aromatic rings like pyridine and piperidine. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved target affinity, selectivity, and overall drug-like properties. This guide provides a comparative analysis of drugs containing this scaffold, focusing on two key therapeutic areas: antihistamines and selective modulators of nicotinic acetylcholine receptors.
Section 1: Antihistamines - A Case Study of Rupatadine Analogue
The replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane moiety has demonstrated a significant enhancement in its physicochemical properties. This section compares the performance of Rupatadine with its saturated analogue, compound 48 .
Data Presentation: Physicochemical Properties
| Property | Rupatadine | Compound 48 (3-azabicyclo[3.1.1]heptane analogue) | Fold Improvement |
| Water Solubility (µM) | 29[1] | 365[1] | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5[1] | 3.8[1] | Lower (desirable) |
| Metabolic Stability (t½ in human liver microsomes, min) | 3.2[1] | 35.7[1] | ~11.2x |
| Intrinsic Clearance (CLint in human liver microsomes, µL/min/mg) | 517[1] | 47[1] | ~11x lower (desirable) |
Experimental Protocols
Kinetic Solubility Assay: The aqueous solubility of the compounds was determined in phosphate-buffered saline (pH 7.4). A stock solution of the compound in DMSO is diluted into the buffer. The resulting solution is shaken for a specified period (e.g., 2 hours) at a controlled temperature. After reaching equilibrium, the solution is filtered to remove any undissolved precipitate. The concentration of the dissolved compound in the filtrate is then quantified by high-performance liquid chromatography with UV detection (HPLC-UV) against a standard calibration curve.
LogD (Distribution Coefficient) Assay: The lipophilicity of the compounds was determined by measuring their distribution between n-octanol and phosphate-buffered saline (pH 7.4). Equal volumes of the buffer and n-octanol containing the test compound are shaken vigorously for a set time to allow for partitioning. The mixture is then centrifuged to separate the two phases. The concentration of the compound in both the aqueous and organic phases is measured using LC-MS/MS. The logD is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in the buffer.
Metabolic Stability Assay in Human Liver Microsomes (HLM): The metabolic stability was assessed by incubating the test compound with human liver microsomes in the presence of the cofactor NADPH. The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate the proteins. The amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Mandatory Visualization: Histamine H1 Receptor Signaling Pathway
Rupatadine is an antagonist of the histamine H1 receptor. The diagram below illustrates the signaling cascade initiated by histamine binding to the H1 receptor, which is blocked by Rupatadine and its analogue.
Caption: Signaling pathway of the Histamine H1 receptor.
Section 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as potent and selective ligands for the α4β2 subtype of the nicotinic acetylcholine receptor, a key target for various neurological disorders. This section compares the in vitro binding affinity of these derivatives with the well-known nAChR ligand, Epibatidine.
Data Presentation: In Vitro Binding Affinity
| Compound | Ki (nM) for α4β2 nAChR | Ki (nM) for α7 nAChR | α4β2 Selectivity (Ki α7 / Ki α4β2) |
| Epibatidine | ~0.02 - 0.05 | ~10 - 20 | ~200 - 1000 |
| Compound 12g (3-(5-(4-nitroanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane) | 0.0225[2] | >10,000 | >444,444 |
| Compound 43 (5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide) | 0.01[3][4] | >10,000 | >1,000,000 |
| TC-8831 (3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane) | Not specified, but active | Not specified | Partial to full agonist at (α4)2(β2)3[5] |
Note: In vivo data for TC-8831 shows brain penetration with a brain:plasma ratio of approximately 0.3 in rats.[5] Compound 21, a related analogue, has shown in vivo efficacy in mouse models of depression.[6]
Experimental Protocols
Receptor Binding Assay: The binding affinity of the compounds to nAChR subtypes is determined through competitive binding assays using radiolabeled ligands. For the α4β2 subtype, membranes from cells expressing the receptor are incubated with a fixed concentration of [³H]-Epibatidine and varying concentrations of the test compound. For the α7 subtype, [¹²⁵I]-α-Bungarotoxin is commonly used. After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization: α4β2 Nicotinic Acetylcholine Receptor Signaling
The α4β2 nAChR is a ligand-gated ion channel. The diagram below illustrates the signaling events following the binding of an agonist, leading to downstream cellular effects.
Caption: Signaling of the α4β2 nicotinic acetylcholine receptor.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. publications.cnr.it [publications.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigo.uic.edu [indigo.uic.edu]
Assessing the Metabolic Stability of 3-Azabicyclo[3.1.1]heptane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, saturated bicyclic amines have garnered significant attention for their ability to enhance metabolic stability, improve solubility, and provide unique three-dimensional diversity. This guide offers a comparative assessment of the metabolic stability of 3-azabicyclo[3.1.1]heptane derivatives, providing experimental data, detailed protocols, and visual workflows to aid researchers in this critical area of drug development.
Enhanced Metabolic Stability: A Case Study with a Rupatadine Analog
A compelling example of the benefits of incorporating a 3-azabicyclo[3.1.1]heptane moiety is seen in the modification of the antihistamine drug, Rupatadine. Replacement of the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane scaffold resulted in a dramatic improvement in metabolic stability in human liver microsomes.[1][2] This modification led to a more than tenfold increase in the metabolic half-life (t1/2) and a significant reduction in intrinsic clearance (Clint), highlighting the potential of this bicyclic scaffold to mitigate metabolic liabilities.[1]
| Compound | Intrinsic Clearance (Clint) (μL/min/mg) | Half-life (t1/2) (min) |
| Rupatadine | 517 | 3.2 |
| 3-Azabicyclo[3.1.1]heptane Analog (52) | 47 | 35.7 |
| Table 1: Comparative metabolic stability of Rupatadine and its 3-azabicyclo[3.1.1]heptane analog in human liver microsomes.[1][2] |
Comparative Analysis with Other Bicyclic Scaffolds
The 3-azabicyclo[3.1.1]heptane core demonstrates favorable metabolic stability profiles when compared to other bicyclic systems used in drug discovery. For instance, while the replacement of a meta-substituted benzene ring with a bicyclo[3.1.1]heptane scaffold in the anticancer drug Sonidegib led to a slight improvement or preservation of metabolic stability, the introduction of a 3-oxabicyclo[3.1.1]heptane core resulted in a slight decrease in metabolic stability.[3] This underscores the nuanced effects of heteroatom incorporation on metabolic pathways.
| Compound | Parent Drug | Alternative Scaffold | Intrinsic Clearance (Clint) (μL/min/mg) |
| Sonidegib | - | - | 16 |
| Bicyclo[3.1.1]heptane Analog | Sonidegib | bicyclo[3.1.1]heptane | 14 |
| 3-Oxabicyclo[3.1.1]heptane Analog | Sonidegib | 3-oxabicyclo[3.1.1]heptane | 28 |
| Table 2: Comparative intrinsic clearance of Sonidegib and its bicyclic analogs in human liver microsomes.[3] |
Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for two standard in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction quenching)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed reaction mixture (final substrate concentration typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction quenching)
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes in culture medium, ensuring high viability.
-
Incubation: Add the test compound to the hepatocyte suspension (final cell density typically 0.5-1 x 10^6 cells/mL; final substrate concentration typically 1 µM). Incubate at 37°C in a humidified incubator with 5% CO2.
-
Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the hepatocyte suspension.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Homogenize or lyse the samples to ensure complete extraction of the compound and metabolites, followed by centrifugation to pellet cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Similar to the microsomal stability assay, calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t1/2).
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes)
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved in assessing metabolic stability, the following diagrams illustrate a typical experimental workflow and a representative metabolic pathway.
In Vitro Metabolic Stability Assay Workflow.
Representative Metabolic Pathway.
Conclusion
The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold represents a promising strategy for enhancing the metabolic stability of drug candidates. The significant improvement observed in the Rupatadine analog underscores the potential of this structural motif to address metabolic liabilities early in the drug discovery process. By employing robust in vitro assays, such as those detailed in this guide, researchers can effectively assess the metabolic stability of novel 3-azabicyclo[3.1.1]heptane derivatives and make informed decisions to advance compounds with favorable pharmacokinetic profiles. The provided protocols and workflows serve as a practical resource for scientists engaged in the design and evaluation of next-generation therapeutics.
References
A Comparative Guide to the Pharmacophore Modeling of 3,6-Diazabicyclo[3.1.1]heptane Carboxamides as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacophore modeling of 3,6-diazabicyclo[3.1.1]heptane carboxamides, a class of compounds targeting nicotinic acetylcholine receptors (nAChRs). The information is compiled from recent studies to support researchers in drug discovery and development.
Core Pharmacophore Features and Structure-Activity Relationship (SAR)
Pharmacophore modeling of 3,6-diazabicyclo[3.1.1]heptane carboxamides has identified several key features crucial for their binding affinity to nAChRs, particularly the α4β2 and α6/α3β2β3 subtypes. These models consistently highlight the importance of a cationic center, a hydrogen-bond acceptor, and hydrophobic aliphatic features.[1] Quantitative Structure-Activity Relationship (QSAR) modeling further suggests that binding affinity is predominantly influenced by the ligand's shape, the relative distribution of positive charge on the molecular surface, and its flexibility.[1]
A common pharmacophore model for nicotinic agonists includes a cationic nitrogen and a hydrogen bond acceptor.[2] For 3,6-diazabicyclo[3.1.1]heptane carboxamides, the basic nitrogen of the diazabicyclo core serves as the cationic center, while the carbonyl oxygen of the carboxamide group typically acts as the hydrogen bond acceptor.[1][3]
Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications to the carboxamide moiety and the pyridine ring can significantly impact binding affinity and selectivity. For instance, the introduction of different substituted anilines can lead to compounds with high affinity and selectivity for the α4β2 nAChR subtype.[4]
Comparative Analysis of Binding Affinities
While a direct head-to-head comparison with a wide range of alternative scaffolds is limited in the literature, the binding affinities of several 3,6-diazabicyclo[3.1.1]heptane carboxamide derivatives have been reported. This allows for a preliminary comparison with other known nAChR ligands.
| Compound Class | Specific Compound Example | Target | Binding Affinity (Ki) | Reference |
| 3,6-Diazabicyclo[3.1.1]heptane Carboxamides | TC-8831 (3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane) | α4β2 nAChR | Not explicitly stated in the provided abstract, but described as a potent ligand. | [1] |
| 3,6-Diazabicyclo[3.1.1]heptane Derivatives | 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 nAChR | 10 pM | [4] |
| Patented 3,6-Diazabicyclo[3.1.1]heptane Derivatives | Various | α4β2 nAChR | 2-11,000 nM | [5] |
| Patented 3,6-Diazabicyclo[3.1.1]heptane Derivatives | Various | α6β3β4α5 nAChR | 38–100,000 nM | [5] |
It is important to note that binding affinities can vary significantly based on the specific substitutions and the assay conditions used.
Experimental Protocols for Pharmacophore Modeling
The generation of a pharmacophore model for 3,6-diazabicyclo[3.1.1]heptane carboxamides, as with other ligands, typically follows a structured workflow. This can be either ligand-based, structure-based, or a combination of both.[6][7]
Ligand-Based Pharmacophore Modeling Workflow
This approach is utilized when the 3D structure of the target receptor is unknown.[6]
Caption: A typical workflow for ligand-based pharmacophore modeling.
Detailed Steps:
-
Training Set Selection: A diverse set of active 3,6-diazabicyclo[3.1.1]heptane carboxamide analogues with a range of biological activities is selected.[8]
-
Conformer Generation: Multiple low-energy conformations for each molecule in the training set are generated to represent their flexible nature.[8]
-
Feature Identification: Common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) are identified among the active compounds.[7]
-
Hypothesis Generation: The identified features are spatially arranged to create a 3D pharmacophore hypothesis that represents the key interactions required for biological activity. Several hypotheses are typically generated and scored.[8]
-
Model Validation: The generated models are validated using a test set of known active and inactive compounds to assess their ability to distinguish between them.[6][8]
-
Final Model Selection: The best-performing and most statistically significant pharmacophore model is selected for further use in virtual screening or lead optimization.[7]
Structure-Based Pharmacophore Modeling Workflow
This approach is employed when the 3D structure of the target receptor (e.g., a homology model of the nAChR binding site) is available.[6]
Caption: A general workflow for structure-based pharmacophore modeling.
Detailed Steps:
-
Receptor Structure Preparation: A high-quality 3D structure of the target nAChR subtype is obtained, often through homology modeling based on related protein structures.[1]
-
Binding Site Identification: The ligand-binding pocket is identified and characterized.
-
Interaction Mapping: The key amino acid residues involved in ligand binding are identified, and their potential interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) are mapped.
-
Feature Selection: Based on the interaction map, essential pharmacophoric features are selected.
-
Model Generation: A pharmacophore model is constructed based on the selected features and their spatial arrangement within the binding site.
-
Model Validation: The model is validated by its ability to correctly dock known active ligands and distinguish them from inactive ones.
Signaling Pathway and Mechanism of Action
3,6-Diazabicyclo[3.1.1]heptane carboxamides act as agonists at nAChRs. These receptors are ligand-gated ion channels.[9] Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+.[9] This influx leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various downstream signaling cascades.[9]
Caption: Simplified signaling pathway of nAChR activation by an agonist.
References
- 1. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N) [probes-drugs.org]
A Tale of Two Scaffolds: Comparative Docking Analysis of Piperidine and 3-Azabicyclo[3.1.1]heptane Ligands
In the landscape of medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to form key interactions have cemented its role in ligand design.[2] However, the quest for novel chemical matter with improved properties has led researchers to explore bioisosteric replacements, with the rigid 3-azabicyclo[3.1.1]heptane core emerging as a promising alternative. This guide provides a comparative overview of the docking performance of ligands based on these two scaffolds, drawing from various independent studies to offer insights for researchers, scientists, and drug development professionals.
While direct, head-to-head comparative docking studies between piperidine and 3-azabicyclo[3.1.1]heptane ligands against the same target are not extensively documented in single publications, this guide collates available data from separate research endeavors to facilitate a cross-study comparison. The 3-azabicyclo[3.1.1]heptane scaffold is often considered a saturated isostere of piperidine, intended to enhance physicochemical properties.[3][4]
Quantitative Data Summary: A Cross-Study Perspective
The following tables summarize the docking scores, binding affinities, and inhibitory concentrations of derivatives of both piperidine and 3-azabicyclo[3.1.1]heptane from various studies. It is crucial to note that these results are from different experimental and computational setups and should be interpreted as indicative rather than a direct measure of comparative efficacy.
Table 1: Docking Performance of Piperidine Derivatives against Various Targets
| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | IC50/Ki | Key Interactions | Reference |
| Benzamide Piperidine Derivative (5d) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.013 ± 0.0021 µM (IC50) | Hydrogen bonding with Tyrosine 121.[2] | [2] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.600 ± 0.050 µM (IC50) | - | [2] |
| Piperidine-containing quinolinyl thiosemicarbazone | Acetylcholinesterase (AChE) | -9.68 | Not explicitly stated | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[2] | [2] |
| 2,6-disubstituted piperidin-3-ol derivatives | Pancreatic Lipase | Not specified for piperidines alone | - | - | [1][5] |
| Designed Piperidine Derivatives (P1-P8) | SARS-CoV-2 Main Protease (Mpro) | -5.9 to -7.3 | - | - | [1] |
Table 2: Docking Performance of 3-Azabicyclo[3.1.1]heptane and Related Derivatives
| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Key Features | Reference |
| 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide (43) | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | 10 pM | High affinity and selectivity. Partial agonist activity. | [6][7] |
| Bridged Piperidine Analogue (15) | P2Y14 Receptor (hP2Y14R) | Not specified (IC50 is 11-fold lower than at mP2Y14R) | High affinity antagonist. | [8] |
| Bridged Piperidine Analogue (22) | P2Y14 Receptor (hP2Y14R) | ~40 nM (IC50) | Lactam derivative with notable affinity. | [8] |
| Bridged Piperidine Analogue (23) | P2Y14 Receptor (hP2Y14R) | 37-40 nM (IC50) | Lactam derivative with notable affinity. | [8] |
Experimental Protocols
The reliability of docking studies hinges on the rigor of the applied methodologies. Below are generalized protocols extracted from the cited literature for docking studies involving these scaffolds.
Molecular Docking of Piperidine Derivatives
A common workflow for docking piperidine-based ligands involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are often removed, and polar hydrogens and Kollman charges are added. The ligands, including piperidine derivatives, are sketched using chemical drawing software and optimized for their 3D conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock is frequently used to perform the docking calculations.[5] The Lamarckian genetic algorithm is a commonly employed method for exploring the conformational space of the ligand within the active site.
-
Analysis of Results: The results are analyzed based on the binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The pose with the lowest binding energy is typically considered the most favorable.
Molecular Docking of 3-Azabicyclo[3.1.1]heptane Derivatives
Studies involving 3,6-diazabicyclo[3.1.1]heptanes as ligands for nicotinic acetylcholine receptors (nAChRs) have employed molecular docking to understand their binding modes.[6][7]
-
Receptor Modeling: Homology models of the target nAChR subtypes are often constructed if crystal structures are unavailable.
-
Ligand Preparation: The 3D structures of the 3-azabicyclo[3.1.1]heptane derivatives are generated and their energy minimized.
-
Docking and Scoring: Docking is performed into the binding sites of the nAChR models to predict possible binding modes and compare them to known ligands like epibatidine.[7] The interactions are then analyzed to rationalize the observed structure-activity relationships.
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the comparative workflow and the structural differences between the two scaffolds.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Structural relationship between piperidine and 3-azabicyclo[3.1.1]heptane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. research.unipd.it [research.unipd.it]
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicine. A key aspect of this endeavor lies in the design of molecular scaffolds that can confer desirable physicochemical and pharmacological properties upon drug candidates, particularly the ability to cross the blood-brain barrier (BBB) and selectively interact with CNS targets. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif in this context. This guide provides a comparative analysis of the 3-azabicyclo[3.1.1]heptane scaffold against other common scaffolds in CNS drug discovery, supported by available experimental data.
Data Presentation: Comparative Analysis of Physicochemical and Biological Properties
The 3-azabicyclo[3.1.1]heptane scaffold is often employed as a bioisostere for other common rings in drug discovery, such as pyridine and piperidine. Its rigid, three-dimensional structure can lead to improved pharmacological and pharmacokinetic properties.
Physicochemical Properties Comparison
Replacing a planar aromatic ring like pyridine with the saturated, bicyclic 3-azabicyclo[3.1.1]heptane core can significantly enhance a molecule's drug-like properties. A notable example is the modification of the antihistamine drug Rupatadine, where such a replacement led to dramatic improvements in solubility, metabolic stability, and a reduction in lipophilicity.[1][2]
| Property | Rupatadine (with Pyridine) | Rupatadine Analogue (with 3-Azabicyclo[3.1.1]heptane) |
| Aqueous Solubility | 29 µM | 365 µM[1] |
| Calculated logP (clogP) | 5.1 | 5.2[1] |
| Experimental logD (pH 7.4) | >4.5 | 3.8[1] |
| Metabolic Stability (CLint in HLM, µL/min/mg) | 517 | 47[1] |
| Half-life (t1/2 in HLM, min) | 3.2 | 35.7[1] |
HLM: Human Liver Microsomes
Biological Activity Comparison
Direct and extensive comparative biological data for the 3-azabicyclo[3.1.1]heptane scaffold across a wide range of CNS targets is still emerging. However, data from closely related scaffolds provide valuable insights into its potential. For instance, derivatives of the structurally similar 3,6-diazabicyclo[3.1.1]heptane have shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are important CNS targets.[3][4] Furthermore, derivatives of 3-azabicyclo[3.2.0]heptane have demonstrated binding to dopamine receptors.
| Scaffold Derivative | CNS Target | Binding Affinity (Ki, nM) |
| 3,6-diazabicyclo[3.1.1]heptane derivative | α4β2 nAChR | 0.0598[3] |
| 3,6-diazabicyclo[3.1.1]heptane derivative | α3β4 nAChR | 2.2[3] |
| 3,6-diazabicyclo[3.1.1]heptane derivative | α7 nAChR | 837[3] |
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a common in vitro method to assess the potential of a compound to cross the blood-brain barrier using a co-culture Transwell model.[5][6][7][8]
1. Cell Culture:
- Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated flasks.
- Culture human astrocytes in separate flasks.
- Maintain cells in their respective specialized media at 37°C in a humidified 5% CO2 incubator.
2. Transwell Model Assembly:
- Coat the apical side of Transwell inserts (0.4 µm pore size) with a mixture of collagen and fibronectin.
- Seed hCMEC/D3 cells onto the apical side of the inserts and allow them to form a confluent monolayer. Monitor the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).
- Seed astrocytes onto the basolateral side of the Transwell plate.
3. Permeability Assay:
- Once the hCMEC/D3 monolayer has reached a stable and high TEER value (typically >150 Ω·cm²), replace the medium in the apical (donor) chamber with a solution containing the test compound at a known concentration.
- At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
- Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:
- dQ/dt is the rate of compound appearance in the receiver chamber.
- A is the surface area of the Transwell membrane.
- C0 is the initial concentration of the compound in the donor chamber.
Radioligand Binding Assay for CNS Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific CNS receptor using a competitive radioligand binding assay.[9][10][11][12][13]
1. Membrane Preparation:
- Homogenize brain tissue or cells expressing the target receptor in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
2. Assay Setup:
- In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
- Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
3. Incubation:
- Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
4. Separation of Bound and Free Radioligand:
- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
- Wash the filters with cold buffer to remove any unbound radioligand.
5. Detection and Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
- Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
- [L] is the concentration of the radioligand.
- Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to CNS drug action and a typical experimental workflow.
Caption: General signaling pathway for a CNS drug candidate.
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.[7][14][15][16]
Caption: Dopamine Transporter (DAT) regulation.[5][6][16][17][18]
References
- 1. 6,6-Difluoro-3-azabicyclo[3.1.1]heptane | 1251923-21-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: In Vitro Assays to Assess Blood-brain Barrier Mesh-like Vessel Formation and Disruption [jove.com]
- 6. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 7. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1427359-44-1), ensuring the safety of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to the following safety protocols. This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
To mitigate risks, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection:
- Collect waste material in a designated, properly labeled, and sealed container.
- Ensure the container is compatible with the chemical and will not leak or react with the contents.
- Do not mix with other incompatible waste streams.
2. Spill Management:
- In the event of a spill, immediately evacuate the area if necessary.
- Wear the appropriate PPE as outlined in the table above.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
- Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
- All materials used for cleanup should also be disposed of as hazardous waste.
3. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
- Provide the contractor with a complete and accurate Safety Data Sheet (SDS) for the compound.
- Ensure all shipping and transportation regulations are met.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is based on available safety data for this compound and closely related compounds. It is intended to be a general guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Essential Safety and Handling Guide for Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Immediate Safety and Hazard Information
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Hazard Identification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Operational and Disposal Workflow
To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.
Detailed Experimental Protocols
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment. Identify potential hazards and establish control measures.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Handling Protocol
-
Weighing: When weighing the solid compound, use a balance inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing. The process should be carried out within the fume hood.
-
Reaction: All manipulations, including reactions and transfers, must be performed in a well-ventilated chemical fume hood.
Storage Plan
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact the institution's emergency response team.
-
Provide details of the spilled chemical.
-
Disposal Plan
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate waste container designated for non-halogenated organic waste.[1]
-
-
Solid Waste:
-
Contaminated labware (e.g., pipette tips, gloves, absorbent material) must be placed in a designated solid hazardous waste container.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
